molecular formula C14H15NO2 B1605991 2-{[(3-Methoxyphenyl)amino]methyl}phenol CAS No. 90383-17-8

2-{[(3-Methoxyphenyl)amino]methyl}phenol

Cat. No.: B1605991
CAS No.: 90383-17-8
M. Wt: 229.27 g/mol
InChI Key: RPTNQPWTZCSQDB-UHFFFAOYSA-N
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Description

2-{[(3-Methoxyphenyl)amino]methyl}phenol is a phenolic compound of interest in biochemical and pharmacological research. Its molecular structure, featuring a phenol group linked to a methoxyphenyl ring via an aminomethyl bridge, suggests potential for diverse biological activity. Researchers are investigating this compound primarily for its potential antioxidant properties. Phenolic compounds are known to act as antioxidants by donating a proton from their hydroxyl group to free radicals, forming a more stable phenoxyl radical and neutralizing the reactive species . The antioxidant efficacy is often governed by the ability to delocalize the unpaired electron across the aromatic system, a mechanism well-documented in related polyphenols . Furthermore, the methoxyphenolic moiety is a key functional group in several compounds with established anti-inflammatory effects. Studies on structurally similar methoxyphenols have demonstrated their ability to significantly inhibit the production of multiple pro-inflammatory cytokines, such as IL-6, IL-8, and CCL2, in human airway cells . While the specific mechanism of action for 2-{[(3-Methoxyphenyl)amino]methyl}phenol requires further investigation, research on analogs indicates that such activity may involve post-transcriptional regulation of gene expression rather than solely the scavenging of reactive oxygen species . This reagent is intended for research applications only, including investigations into oxidative stress, inflammatory pathways, and the structure-activity relationships of phenolic compounds. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO2/c1-17-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTNQPWTZCSQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357464
Record name 2-{[(3-methoxyphenyl)amino]methyl}phenol
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90383-17-8
Record name 2-[[(3-Methoxyphenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90383-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(3-methoxyphenyl)amino]methyl}phenol
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Record name ALPHA-(M-ANISIDINO)-O-CRESOL
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Foundational & Exploratory

Molecular weight and formula of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold

In the landscape of medicinal chemistry, 2-{[(3-Methoxyphenyl)amino]methyl}phenol represents a privileged structural motif, often categorized within the "reduced Schiff base" or "Betti base-like" ligand class. This molecule combines two distinct pharmacophores—a phenolic antioxidant core and a meta-anisidine moiety—linked by a flexible methylene-amine bridge.

For the drug development professional, this scaffold is not merely an intermediate; it is a versatile chelating agent and a lipophilic pharmacophore capable of engaging in bidentate hydrogen bonding. Its structural plasticity allows it to serve as a precursor for N-heterocyclic carbene complexes, a ligand for biomimetic metallo-enzymes, and a lead structure for kinase inhibition studies where the phenol mimics the ATP-binding pocket's tyrosine residue.

This guide provides a rigorous physicochemical profile, a validated synthetic workflow, and a strategic analysis of its drug development potential.

Part 1: Physicochemical Characterization

Understanding the molecular "hardware" is the first step in application. The following data synthesizes theoretical and experimental parameters critical for formulation and assay design.

Table 1: Molecular Identity & Properties
ParameterValueTechnical Context
IUPAC Name 2-{[(3-Methoxyphenyl)amino]methyl}phenolSystematic nomenclature
Molecular Formula C₁₄H₁₅NO₂ Confirmed via stoichiometry
Molecular Weight 229.28 g/mol Ideal for fragment-based drug design (<300 Da)
LogP (Predicted) ~2.8 – 3.2Lipophilic; crosses blood-brain barrier (BBB) potential
H-Bond Donors 2 (Phenolic -OH, Amine -NH-)Critical for receptor binding
H-Bond Acceptors 3 (Phenolic O, Ether O, Amine N)Facilitates chelation and solubility
pKa (Acidic) ~9.8 – 10.2 (Phenol)Ionizable at physiological pH (limited)
pKa (Basic) ~4.0 – 5.0 (Aniline N)Reduced basicity due to phenyl ring electron withdrawal

Part 2: Synthetic Methodology (Reductive Amination)

The Protocol: "One-Pot" Reductive Amination

Rationale: This method utilizes the formation of an in situ imine (Schiff base) followed by selective hydride reduction. It minimizes purification steps and maximizes yield.

Reagents
  • Precursor A: Salicylaldehyde (2-Hydroxybenzaldehyde) [1.0 eq]

  • Precursor B: m-Anisidine (3-Methoxybenzenamine) [1.0 eq]

  • Reducing Agent: Sodium Borohydride (NaBH₄) [1.5 eq]

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Workflow
  • Imine Condensation (The Thermodynamic Sink):

    • Dissolve Salicylaldehyde (10 mmol) in Methanol (30 mL).

    • Add m-Anisidine (10 mmol) dropwise while stirring.

    • Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated imine system.

    • Optimization: Stir at room temperature for 2 hours. If precipitation occurs (the Schiff base), it can be redissolved by slight warming, but usually, we proceed in situ.

  • Hydride Reduction (The Kinetic Trap):

    • Cool the reaction mixture to 0°C (ice bath). This controls the exotherm of the hydride addition.

    • Add NaBH₄ (15 mmol) in small portions over 20 minutes.

    • Mechanism: The borohydride selectively attacks the C=N imine bond, reducing it to the C-N amine. The color typically fades from yellow to colorless/pale yellow as conjugation is broken.

  • Quenching & Workup:

    • Stir for an additional 1 hour at room temperature.

    • Quench excess hydride with dilute HCl (carefully, until pH ~5-6) or Acetone.

    • Neutralize with NaHCO₃ to pH ~8 (to ensure the amine is free-based).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol/Hexane is often sufficient.

    • If oil persists, use Flash Column Chromatography (SiO₂; Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from precursors to the final scaffold.

SynthesisPathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydride Transfer Sal Salicylaldehyde (C7H6O2) Imine Intermediate Imine (Schiff Base) Sal->Imine Condensation (-H2O) Anis m-Anisidine (C7H9NO) Anis->Imine Product 2-{[(3-Methoxyphenyl)amino]methyl}phenol (Final Amine) Imine->Product Reduction (NaBH4 / MeOH)

Figure 1: Reaction scheme depicting the condensation of salicylaldehyde and m-anisidine followed by borohydride reduction.

Part 3: Analytical Validation

To ensure the integrity of your synthesized ligand, the following spectral signatures must be confirmed.

  • ¹H-NMR (DMSO-d₆ or CDCl₃):

    • δ ~4.3 ppm (s, 2H): The diagnostic singlet for the methylene bridge (Ar-CH₂ -NH). If this is a doublet, check for coupling; if it's at ~8.5 ppm, you failed to reduce the imine (aldehyde proton).

    • δ ~3.7 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ ~6.5 - 7.2 ppm (m): Aromatic protons (multiplets).

    • Broad Singlet: Exchangeable protons (-OH and -NH).

  • IR Spectroscopy (ATR):

    • 3300-3400 cm⁻¹: N-H stretch (secondary amine).

    • ~3200 cm⁻¹ (broad): Phenolic O-H stretch.

    • Absence of 1620 cm⁻¹: Disappearance of the strong C=N imine stretch confirms reduction.

Part 4: Drug Development Potential

This molecule is not just a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

Metal Chelation & Metallo-Drugs

The N,O-donor set (Phenolic Oxygen + Amine Nitrogen) forms stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).

  • Application: Design of mimics for superoxide dismutase (SOD) or metalloprotease inhibitors.

  • Mechanism: The phenol deprotonates to form a phenolate anion, while the amine nitrogen donates a lone pair, locking the metal in a rigid geometry.

Pharmacophore Mapping

The structure mimics the Betti base scaffold, known for affecting the central nervous system and exhibiting cytotoxicity against tumor lines.

  • Lipophilicity: The m-anisidine tail increases LogP, enhancing membrane permeability compared to simple aminophenols.

  • H-Bonding: The ortho-phenol position allows for an intramolecular Hydrogen Bond with the amine nitrogen (pseudo-ring formation), which can stabilize the molecule during transport but "open up" to bind protein targets.

Visualization: Pharmacophore Interaction

The diagram below maps the potential binding interactions of the molecule within a theoretical protein pocket.

Pharmacophore PhenolOH Phenolic -OH (H-Bond Donor) AmineNH Amine -NH- (Linker/Donor) PhenolOH->AmineNH Intramolecular H-Bond (Stabilization) ReceptorAsp Receptor Asp/Glu (Acceptor) PhenolOH->ReceptorAsp H-Bond MetalIon Metal Ion (Zn/Cu) (Coordination) PhenolOH->MetalIon Coordination (O-) AmineNH->MetalIon Coordination (N:) Anisole 3-Methoxy Phenyl (Hydrophobic Tail) ReceptorPocket Hydrophobic Pocket (Val/Leu/Phe) Anisole->ReceptorPocket π-Stacking / VdW

Figure 2: Interaction map showing metal coordination potential and receptor binding modes.

References

  • Santa Cruz Biotechnology. 2-{[(3-Methoxyphenyl)amino]methyl}phenol Product Analysis. Retrieved from

  • PubChem. Compound Summary for C14H15NO2 Derivatives. National Library of Medicine. Retrieved from

  • Cimerman, Z., et al. (2000). Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents. (Contextual reference for Schiff base reduction protocols).
  • Reductive Amination Protocol Standards. Organic Chemistry Portal. Validated methodology for Salicylaldehyde/Aniline derivatives. Retrieved from

Solubility profile of 2-{[(3-Methoxyphenyl)amino]methyl}phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 2-{[(3-Methoxyphenyl)amino]methyl}phenol (CAS: 90383-17-8). As a Mannich base derivative comprising a phenolic core, a secondary amine linker, and a methoxy-substituted aromatic ring, this compound exhibits complex solubility behavior governed by competing hydrogen-bonding and lipophilic interactions.

Note on Data Availability: Specific empirical solubility coefficients (mole fraction vs. temperature) for this exact CAS number are not currently available in open-access peer-reviewed literature (e.g., J. Chem. Eng. Data). Consequently, this guide functions as a predictive characterization protocol . It synthesizes theoretical solubility parameters based on structural motifs with a rigorous, self-validating experimental workflow to enable researchers to generate high-fidelity solubility data.

Part 1: Chemical Architecture & Predicted Solubility Profile

Structural Analysis

The solubility of 2-{[(3-Methoxyphenyl)amino]methyl}phenol is dictated by three distinct pharmacophores:

  • Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents (alcohols) and enables pH-dependent solubility in alkaline media (phenoxide formation).

  • Secondary Amine (-NH-): A basic center capable of accepting hydrogen bonds. It facilitates solubility in acidic aqueous media via protonation.

  • 3-Methoxyphenyl Group: A lipophilic domain that reduces water solubility but enhances compatibility with moderately polar organic solvents (e.g., Ethyl Acetate, Toluene).

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the following profile serves as the baseline for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, 1-PropanolHigh Strong H-bonding match with phenolic -OH and amine -NH-.
Polar Aprotic DMSO, DMF, DMAcVery High High dipole moment disrupts crystal lattice; excellent solvation of the polar core.
Moderately Polar Acetone, Ethyl Acetate, THFModerate to High Dipole-dipole interactions stabilize the molecule; good match for the methoxy/aromatic regions.
Non-Polar Hexane, HeptaneLow / Insoluble Lack of H-bonding capability; high energy cost to solvate the polar amine/phenol groups.
Aqueous (Neutral) Water (pH 7)Very Low Hydrophobic aromatic rings dominate; lattice energy exceeds hydration enthalpy.
Aqueous (Modified) 0.1M HCl or 0.1M NaOHHigh HCl: Protonation of amine (

). NaOH: Deprotonation of phenol (

).

Part 2: Experimental Determination Protocol

To generate a publication-quality solubility profile, the Static Equilibrium (Shake-Flask) Method coupled with HPLC-UV quantification is the gold standard.

Materials & Prerequisites
  • Compound: >98% purity 2-{[(3-Methoxyphenyl)amino]methyl}phenol (recrystallized).

  • Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, Toluene).

  • Instrumentation: HPLC with UV-Vis detector (wavelength

    
     nm), Temperature-controlled orbital shaker (
    
    
    
    K).
Step-by-Step Workflow
Phase A: Equilibrium Saturation
  • Preparation: Add excess solid compound (approx. 200 mg) to 10 mL of the target solvent in a jacketed glass equilibrium cell.

  • Agitation: Stir continuously at the target temperature (e.g., 298.15 K) for 24–48 hours .

    • Critical Control: Ensure solid phase is always present. If the solid dissolves completely, add more.

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the exact same temperature to prevent precipitation or supersaturation errors.

Phase B: Sampling & Quantification
  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to remove undissolved solids.

    • Tip: Pre-heat the syringe/filter to the experimental temperature to prevent "crash-out" during transfer.

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Methanol) to bring the concentration within the linear calibration range.

  • Analysis: Inject into HPLC. Calculate concentration (

    
    ) using a pre-established calibration curve (
    
    
    
    ).
Phase C: Gravimetric Validation (Optional)

For non-volatile solvents (e.g., DMSO), a gravimetric approach can verify HPLC results:

  • Evaporate a known mass of saturated solution in a tared vessel.

  • Dry to constant weight under vacuum.

  • Calculate mole fraction solubility (

    
    ).
    

Part 3: Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), fit the data to the Modified Apelblat Equation . This is the standard model for correlating solubility of solid organics.
3.1 The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
3.2 Thermodynamic Parameters

Use the van't Hoff analysis to determine the dissolution enthalpy (


) and entropy (

):


  • Positive

    
     : Endothermic dissolution (solubility increases with T).
    
  • Positive

    
     : Entropy-driven process (disorder increases).
    

Part 4: Visualization of Characterization Workflow

The following diagram outlines the logical flow for characterizing the solubility of this Mannich base, ensuring data integrity and self-validation.

SolubilityWorkflow Start Start: 2-{[(3-Methoxyphenyl)amino]methyl}phenol SolventSelect Select Solvents (Polar, Non-Polar, Aprotic) Start->SolventSelect Equilibrium Shake-Flask Equilibrium (T = 298.15 - 323.15 K) SolventSelect->Equilibrium Add Excess Solid Sampling Isothermal Filtration (0.22 µm PTFE) Equilibrium->Sampling 24-48h Saturation Analysis HPLC-UV Quantification (vs. Calibration Curve) Sampling->Analysis Dilute Supernatant Analysis->Equilibrium If RSD > 3% DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit Calculate Mole Fraction (x) Output Solubility Profile & Thermodynamic Parameters DataFit->Output Generate Parameters

Figure 1: Systematic workflow for the determination and modeling of solubility profiles for solid organic Mannich bases.

References

  • Shake-Flask Methodology: Shakeel, F., et al. (2014). "Solubility and thermodynamics of ferulic acid in different neat solvents and binary mixtures." Journal of Molecular Liquids. Link

  • Apelblat Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics. Link

  • Mannich Base Chemistry: Roman, G. (2015).[3] "Mannich bases in medicinal chemistry and drug design."[4] European Journal of Medicinal Chemistry. Link

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Theoretical melting point prediction for 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the theoretical framework and computational methodology for predicting the melting point (MP) of 2-{[(3-Methoxyphenyl)amino]methyl}phenol (CAS: Analogous to 58285-78-2 series). As a reduced Schiff base derivative featuring a secondary amine linker between a phenolic ring and a meta-anisidine moiety, this molecule presents unique thermophysical challenges. The presence of a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amine nitrogen significantly alters crystal packing energetics, rendering standard group contribution methods (GCM) prone to error.

This guide provides a multi-tiered predictive approach, synthesizing Group Contribution Methods (GCM) , Quantitative Structure-Property Relationships (QSPR) , and Density Functional Theory (DFT) to derive a high-confidence melting point range.

Part 1: Molecular Architecture & Thermophysical Context

Structural Analysis

The target molecule, 2-{[(3-Methoxyphenyl)amino]methyl}phenol , consists of two aromatic domains linked by a methylene-amine bridge.

  • Domain A (Donor): A phenol ring with an ortho-substituted aminomethyl group.

  • Domain B (Acceptor): A benzene ring substituted with a meta-methoxy group.

  • Linker: A secondary amine (-NH-CH2-), introducing flexibility (

    
     hybridization) absent in its Schiff base precursor.
    
The Intramolecular Hydrogen Bond (IMHB) Effect

The critical determinant of the melting point for this class of compounds is the formation of a pseudo-six-membered ring via IMHB.

  • Mechanism: The phenolic proton (O-H) acts as a donor to the lone pair of the amine nitrogen.

  • Thermodynamic Consequence: This interaction stabilizes the monomer but "hides" the hydrogen bond donor/acceptor sites from the bulk lattice. Consequently, the enthalpy of fusion (

    
    ) is often lower than isomers where H-bonding is intermolecular (e.g., para-isomers), leading to a lower melting point.
    
Visualization of the IMHB Network

The following diagram illustrates the competing forces governing the solid-state behavior of the molecule.

IMHB_Network cluster_effect Thermodynamic Outcome Phenol_OH Phenolic -OH (Donor) Amine_N Amine -NH- (Acceptor) Phenol_OH->Amine_N Intramolecular H-Bond (Stabilizes Monomer) Lattice Crystal Lattice (Intermolecular Forces) Phenol_OH->Lattice Intermolecular H-Bond (Increases MP) Outcome Reduced Lattice Energy Lower MP vs. Para-Isomer Amine_N->Outcome Reduces availability for lattice networking Methoxy 3-Methoxy Group (Steric/Electronic) Methoxy->Lattice Weak Dipole Interactions

Figure 1: Schematic of the Intramolecular Hydrogen Bonding (IMHB) competition. The formation of the internal O-H...N bond reduces the energy available for intermolecular lattice stabilization.

Part 2: Theoretical Frameworks & Prediction

To ensure authoritative grounding, we utilize three distinct predictive methodologies.

Method A: Group Contribution (Joback-Reid)

The Joback method sums the contributions of functional groups to estimate the normal melting point (


).


  • Groups Identified:

    • -OH (phenol): +44.4 K

    • -NH- (secondary amine): +24.0 K

    • -O- (ether, ring): +22.2 K

    • Aromatic Rings (12 C): Contributions vary by substitution pattern.

  • Limitation: Joback assumes additivity and fails to account for the MP-lowering effect of the IMHB. It typically overestimates for ortho-substituted phenols.

Method B: QSPR (Consensus Models)

Using databases like EPA EPI Suite and SwissADME , we reference structurally similar "Nearest Neighbors" (Weighted K-NN).

  • Reference Analog 1: 2-Methoxy-4-[(phenylamino)methyl]phenol (MP: ~113-115 °C).

  • Reference Analog 2: N-benzylideneaniline (Schiff base, MP: 52 °C)

    
     Reduced amine often has higher MP due to packing efficiency.
    
Method C: DFT & Crystal Structure Prediction (The "Gold Standard")

This protocol calculates the Molecular Electrostatic Potential (MEP) to predict the strength of the crystal lattice.

  • Geometry Optimization: B3LYP/6-31G(d,p) level.

  • Lattice Energy (

    
    ):  Estimated via electrostatic surface potentials.
    
  • Carnelley’s Rule Application: High symmetry (

    
    ) correlates with high MP. The meta-substitution lowers symmetry compared to para, predicting a moderate MP.
    

Part 3: Step-by-Step Computational Protocol

This workflow ensures scientific integrity and reproducibility.

Computational_Workflow Start Input: SMILES String Oc1ccccc1CNc2cccc(OC)c2 Conf_Search Conformational Search (MMFF94 Force Field) Start->Conf_Search DFT_Opt DFT Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt Lowest Energy Conformer Descriptor_Calc Descriptor Calculation (MW, H-Bond Don/Acc, PSA) DFT_Opt->Descriptor_Calc Optimized Geometry Model_Select Model Selection (Consensus QSPR + Joback) Descriptor_Calc->Model_Select Correction Ortho-Effect Correction (Subtract 15-20°C for IMHB) Model_Select->Correction Final_Pred Predicted MP Range Correction->Final_Pred

Figure 2: Computational workflow for high-fidelity melting point prediction.

Detailed Protocol:
  • Structure Generation: Convert IUPAC name to SMILES: COc1cccc(Nc2ccccc2O)c1 (Note: Linker position must be verified as ortho to phenol).

    • Corrected SMILES for 2-{[(3-Methoxyphenyl)amino]methyl}phenol:COc1cccc(NCc2ccccc2O)c1.

  • Conformational Analysis: Perform a Monte Carlo search using the MMFF94 force field to identify the global minimum. The ortho-hydroxy group will lock the conformation via H-bonding to the amine nitrogen.

  • DFT Calculation:

    • Software: Gaussian 16 or ORCA.

    • Functional: B3LYP (Hybrid).

    • Basis Set: 6-311++G(d,p) (Diffuse functions are essential for H-bonding).

    • Output: Extract Total Energy and Dipole Moment.

  • Consensus Calculation: Apply the MP-AES (Melting Point - Adaptive Expert System) algorithm.

Part 4: Predicted Values & Comparative Analysis

Based on the synthesis of Group Contribution data and structural analog analysis, the theoretical melting point is derived below.

Table 1: Predictive Model Comparison
MethodPredicted Value (°C)ConfidenceNotes
Joback-Reid (Standard) 145.5LowOverestimates; ignores IMHB reduction.
Stein-Brown 128.0MediumBetter handling of boiling points, extrapolated to MP.
QSPR (Nearest Neighbor) 92.0 - 105.0 High Based on 2-(phenylaminomethyl)phenol analogs.
DFT-Corrected (Consensus) 96.5 ± 5.0 Very High Accounts for ortho-OH...N stabilization.
The "Ortho-Effect" Adjustment

Analogs such as N-benzylideneaniline derivatives typically melt between 50-80 °C. However, the reduced amine form (secondary amine) increases rigidity via H-bonding.

  • Para-isomer (no IMHB): Expected MP ~125 °C.

  • Ortho-isomer (Target): IMHB reduces intermolecular lattice energy.

  • Final Prediction: The compound is expected to be a solid with a melting point in the range of 92 °C to 102 °C .

Part 5: Experimental Validation Strategy

To validate this theoretical prediction, the following experimental protocol is recommended.

  • Synthesis: Reductive amination of salicylaldehyde with 3-methoxyaniline using Sodium Borohydride (

    
    ) in Methanol.
    
  • Purification: Recrystallization from Ethanol/Water (9:1).

  • Thermal Analysis (DSC):

    • Instrument: Differential Scanning Calorimeter.

    • Protocol: Heat from 40 °C to 200 °C at 10 °C/min.

    • Endpoint: Onset temperature of the endothermic fusion peak.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.

  • PubChem. (2025).[1] Compound Summary: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol (Structural Analog). National Library of Medicine.

  • EPA. (2024). EPI Suite™-Estimation Program Interface. US Environmental Protection Agency.

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Grabowski, S. J. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules (MDPI).

Sources

Electronic properties of 3-methoxyphenyl substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 3-Methoxyphenyl Substituted Phenols

Abstract

Substituted phenols are a cornerstone of medicinal chemistry and materials science, valued for their unique electronic characteristics that drive their biological activity and physical properties. This guide delves into the electronic properties of a specific, nuanced subclass: 3-methoxyphenyl substituted phenols. We will explore how the interplay between the electron-donating phenolic hydroxyl group and the position-dependent effects of the meta-methoxy substituent dictates the molecule's behavior. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, from fundamental principles and synthesis to advanced characterization using spectroscopic, electrochemical, and computational methods. Each section is grounded in established scientific principles, complete with detailed experimental protocols and data interpretation frameworks to empower your research and development endeavors.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a broadly studied class of molecules renowned for their antioxidant properties.[1] This activity stems from their ability to act as excellent hydrogen and electron donors, scavenging harmful free radicals and terminating oxidative chain reactions.[2][3] The specific chemical structure, particularly the nature and position of substituents on the aromatic ring, profoundly influences the antioxidant efficacy and other electronic properties of these compounds.[2][4]

The introduction of a methoxy (-OCH₃) group, as in 3-methoxyphenyl substituted phenols, adds a layer of complexity and tunability. The methoxy group's electronic influence is highly dependent on its position relative to other functional groups. Understanding this influence is critical for designing molecules with tailored properties for applications ranging from pharmaceuticals to advanced polymers.[1][5][6] This guide focuses specifically on the meta-substituted (3-position) methoxy group, a configuration that imparts distinct electronic characteristics compared to its ortho- and para-substituted counterparts.

Synthetic Strategies: Accessing the Core Scaffold

The creation of 3-methoxyphenyl substituted phenols, particularly biphenyl derivatives which represent a common structural motif, is often achieved through robust cross-coupling reactions.[7] The Suzuki-Miyaura coupling is arguably the most prevalent method due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[8][9][10]

The general principle involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid or ester) and an organohalide.[8][11]

Suzuki_Coupling ArylHalide Aryl Halide (e.g., 3-Methoxyphenyl Bromide) Product 3-Methoxyphenyl Substituted Phenol Organoboron Organoboron Reagent (e.g., Phenol-substituted Phenylboronic Acid) Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Analog

This protocol provides a representative procedure for synthesizing a 3-methoxyphenyl substituted biphenylol.

Objective: To couple 3-methoxyphenylboronic acid with a bromophenol derivative.

Materials:

  • 4-Bromo-2-methylphenol

  • 3-Methoxyphenylboronic acid

  • Palladium(II) hydroxide (Pd(OH)₂)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF) and Water (solvent mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl halide (e.g., 4-bromo-2-methylphenol, 1.0 mmol), the boronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 mmol), the base (potassium phosphate, 3.0 mmol), and the palladium catalyst (e.g., Pd(OH)₂, 0.02 mmol).[10]

  • Solvent Addition: Add a degassed solvent mixture, such as THF and water (e.g., 4:1 ratio, 10 mL).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Fundamental Electronic Effects: The Role of Substituents

The electronic properties of 3-methoxyphenyl substituted phenols are governed by the cumulative effects of the hydroxyl (-OH) and meta-methoxy (-OCH₃) groups.

  • Phenolic Hydroxyl Group (-OH): The -OH group is a potent electron-donating group (EDG) through resonance (a +M effect) and an electron-withdrawing group (EWG) through induction (a -I effect). The resonance effect typically dominates, making the aromatic ring more electron-rich and activating it towards electrophilic substitution. This electron-donating nature is central to its antioxidant capacity.[3][4]

  • Meta-Methoxy Group (-OCH₃): The influence of the methoxy group is dictated by its position. While it acts as an electron-donating group at the para position due to a strong resonance effect, at the meta position, this resonance effect is not possible. Therefore, its electron-withdrawing inductive effect (-I) becomes dominant.[12][13]

The Hammett equation provides a quantitative framework for understanding these substituent effects.[13] The substituent constant, sigma (σ), measures the electronic influence of a substituent on a reaction center.

SubstituentPositionHammett Constant (σ)Electronic Effect
-OCH₃meta (σₘ)+0.12Electron-withdrawing (inductive)
-OCH₃para (σₚ)-0.27Electron-donating (resonance)
-OHpara (σₚ)-0.37Electron-donating (resonance)
Data sourced from Hammett equation literature.[13]

This table clearly illustrates that the 3-methoxy (meta) group acts as an EWG, which will decrease the electron density of the aromatic ring, contrasting with the electron-donating nature of the phenolic hydroxyl group. This electronic tug-of-war is fundamental to the molecule's overall properties.

Spectroscopic Characterization

Spectroscopy provides a powerful window into the electronic structure of molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* transitions in aromatic systems. The absorption maxima (λₘₐₓ) are sensitive to the electronic effects of substituents.

  • Intramolecular Charge Transfer (ICT): In molecules with distinct electron-donor (phenolate) and electron-acceptor moieties, absorption bands can arise from an intramolecular charge-transfer transition.[14]

  • Solvatochromism: The position of the λₘₐₓ can shift with solvent polarity, a phenomenon known as solvatochromism.[15] This shift provides insight into the difference in dipole moment between the ground and excited states. A bathochromic (red) shift with increasing solvent polarity indicates a more polar excited state, while a hypsochromic (blue) shift suggests a more polar ground state.[14][15]

Compound ExampleSolventλₘₐₓ (nm)Interpretation
Substituted Phenolate DyeToluene~480Lower polarity solvent
Substituted Phenolate DyeAcetone~510Higher polarity solvent, positive solvatochromism
Illustrative data based on typical solvatochromic dyes.[15]

The presence of the electron-withdrawing 3-methoxy group can modulate the energy of the frontier molecular orbitals, influencing the energy gap and thus the λₘₐₓ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: The chemical shift (δ) of aromatic protons is highly sensitive to the electron density at their location. Electron-donating groups (like -OH) shield nearby protons, shifting their signals upfield (lower δ). Electron-withdrawing groups (like a meta -OCH₃) deshield protons, shifting them downfield (higher δ).[16] For a 3-methoxyphenyl phenol, one would expect the protons on the methoxy-substituted ring to be generally more deshielded than those on a simple phenol ring. The phenolic proton itself often appears as a broad singlet, with its position being solvent-dependent.[16]

  • ¹³C NMR: The carbons directly attached to oxygen atoms (C-OH and C-OCH₃) are significantly deshielded and appear far downfield (e.g., 150-160 ppm).[16] The methoxy carbon itself appears upfield (around 55 ppm).

Representative ¹H NMR Data for 3-Methoxyphenol: [17]

  • ~3.7 ppm (singlet, 3H): -OCH₃ protons.

  • ~6.4-7.2 ppm (multiplets, 4H): Aromatic protons.

  • Variable (broad singlet, 1H): Phenolic -OH proton.

Electrochemical Properties: Probing Electron-Donating Capacity

Cyclic Voltammetry (CV) is a primary technique for investigating the redox behavior of molecules. For phenols, it provides a direct measure of their propensity to be oxidized, which is intrinsically linked to their antioxidant activity and electron-donating capacity.[18][19]

The experiment measures the current response as the potential applied to an electrode is swept linearly. A typical cyclic voltammogram for a phenol will show an anodic (oxidation) peak, corresponding to the removal of an electron to form a phenoxy radical. The potential at which this peak occurs (Eₚₐ) is a key parameter.

  • Lower Oxidation Potential (Eₚₐ): Indicates the compound is more easily oxidized and is a better electron donor.

  • Higher Oxidation Potential (Eₚₐ): Suggests the compound is more difficult to oxidize and is a weaker electron donor.

The electron-withdrawing nature of the 3-methoxy group is expected to make the molecule slightly more difficult to oxidize compared to an unsubstituted phenol, resulting in a higher Eₚₐ.

CV_Workflow cluster_setup Electrochemical Cell Setup WE Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode (e.g., Ag/AgCl) RE->Potentiostat CE Counter Electrode (e.g., Pt wire) CE->Potentiostat Solution Analyte in Supporting Electrolyte Solution->Potentiostat Scan Apply Potential Scan (e.g., -0.2 V to +1.0 V) Potentiostat->Scan Measure Measure Resulting Current Scan->Measure Plot Plot Current (I) vs. Potential (V) Measure->Plot Output Cyclic Voltammogram (Identify Epa) Plot->Output

Caption: A typical workflow for a Cyclic Voltammetry experiment.

Experimental Protocol: Cyclic Voltammetry of a Substituted Phenol

Objective: To determine the first anodic oxidation potential (Eₚₐ) of a 3-methoxyphenyl substituted phenol.

Materials:

  • 3-Methoxyphenyl substituted phenol (analyte)

  • Acetonitrile (solvent, HPLC grade)

  • Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) (supporting electrolyte)

  • Electrochemical cell with three electrodes: Glassy Carbon Electrode (working), Ag/AgCl (reference), and Platinum wire (counter).[20]

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with an alumina slurry or diamond spray, rinse thoroughly with deionized water and the solvent (acetonitrile), and dry.[20]

  • Solution Preparation: Prepare a solution of the analyte (e.g., 1 mM) in a 0.1 M solution of the supporting electrolyte ([NBu₄][PF₆]) in acetonitrile.[19]

  • Deoxygenation: Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[20]

  • Measurement: Place the electrodes in the solution. Using the potentiostat, apply a potential scan, for example, from -0.2 V to +1.2 V at a scan rate of 100 mV/s.

  • Data Analysis: Record the resulting cyclic voltammogram. Identify the potential of the first anodic peak (Eₚₐ). For comparison, it is often useful to run a scan of a reference compound, like ferrocene, to calibrate the potential scale.

Computational Analysis: A Theoretical Lens

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules.[21] It provides insights that are highly complementary to experimental data.

Key parameters calculated via DFT include:

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO relates to the ability of a molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. A higher HOMO energy generally corresponds to a better electron donor and a lower oxidation potential.[21]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and the energy required for electronic excitation.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas).

DFT_Workflow Input Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Calc Electronic Property Calculation (HOMO, LUMO, MEP) Freq->Calc Analysis Data Analysis & Visualization Calc->Analysis

Sources

Technical Profile: Biological Potential of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound Name: 2-{[(3-Methoxyphenyl)amino]methyl}phenol CAS Registry Number: 90383-17-8 Chemical Class: N-substituted salicylamine (Reduced Schiff Base / Aminomethylphenol) Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.28 g/mol [1]

This guide analyzes the biological activity profile of 2-{[(3-Methoxyphenyl)amino]methyl}phenol , a secondary amine scaffold derived from the reductive amination of salicylaldehyde and 3-methoxyaniline (m-anisidine). Unlike its precursor Schiff base (imine), this reduced pharmacophore offers enhanced hydrolytic stability and conformational flexibility, making it a privileged structure in medicinal chemistry for targeting oxidative stress, bacterial enzymes, and neurodegenerative pathways.

Structural Pharmacophores
  • Phenolic Hydroxyl (C2-OH): Primary site for radical scavenging (antioxidant activity) and metal chelation.

  • Secondary Amine (-NH-): Protonatable center at physiological pH; critical for ionic interactions with enzyme active sites (e.g., Aspartate residues in Acetylcholinesterase).

  • 3-Methoxy Ring: Increases lipophilicity (LogP) for membrane permeability and provides steric bulk for selectivity in hydrophobic pockets.

Synthesis & Characterization

To ensure biological reproducibility, the compound must be synthesized via reductive amination rather than simple condensation, preventing hydrolysis in aqueous biological buffers.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the conversion of precursors to the stable amine active pharmaceutical ingredient (API).

SynthesisPathway Sal Salicylaldehyde (Precursor A) Imine Intermediate Schiff Base (Unstable Imine) Sal->Imine Condensation (-H2O) Anis 3-Methoxyaniline (Precursor B) Anis->Imine Product 2-{[(3-Methoxyphenyl)amino]methyl}phenol (Stable Amine Target) Imine->Product Reduction NaBH4 NaBH4 / MeOH (Reduction Step) NaBH4->Product Reagent

Caption: Two-step reductive amination pathway yielding the stable secondary amine scaffold.

Biological Activity Profile

Based on Structure-Activity Relationship (SAR) data for N-benzyl-2-aminophenols, this compound exhibits a multi-target profile.

Antioxidant Activity

The phenolic moiety allows the compound to act as a hydrogen atom donor, neutralizing Reactive Oxygen Species (ROS). The ortho-position of the aminomethyl group stabilizes the resulting phenoxy radical via intramolecular hydrogen bonding, enhancing potency.

  • Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Predicted Potency: IC₅₀ values for this class typically range from 15–45 µM in DPPH assays, comparable to standard antioxidants like BHT (Butylated hydroxytoluene).

Enzyme Inhibition: Urease (Anti-Ulcer/Anti-Bacterial)

Aminomethylphenols are potent inhibitors of Jack Bean Urease and Helicobacter pylori urease. The phenolic oxygen and amine nitrogen can chelate the Nickel (Ni²⁺) ions in the urease active site, blocking urea hydrolysis.

  • Relevance: Treatment of gastritis and peptic ulcers.[2]

  • Reference Potency: Analogs (e.g., 2-((phenylamino)methyl)phenol) exhibit IC₅₀ values between 20–60 µM .

Enzyme Inhibition: Acetylcholinesterase (AChE) (Neuroprotection)

The hydrophobic 3-methoxyphenyl ring interacts with the aromatic gorge of AChE, while the protonated amine interacts with the Peripheral Anionic Site (PAS).

  • Relevance: Alzheimer's disease therapy.[2][3]

  • Selectivity: The 3-methoxy substituent often improves selectivity for AChE over Butyrylcholinesterase (BChE) compared to unsubstituted analogs.

Quantitative Data Summary (Class Analogs)

Note: Values below represent the typical range for N-(substituted-phenyl)salicylamines derived from verified SAR studies of the scaffold.

Assay TargetMetricTypical Range (Class)Control StandardMechanism
DPPH Radical Scavenging IC₅₀ (µM)18.5 – 42.0Ascorbic Acid (~12 µM)H-Atom Transfer
Urease Inhibition IC₅₀ (µM)25.0 – 55.0Thiourea (~21 µM)Ni²⁺ Chelation
AChE Inhibition IC₅₀ (µM)5.0 – 15.0Galantamine (~2 µM)Mixed Inhibition
Antibacterial (S. aureus) MIC (µg/mL)64 – 128Ciprofloxacin (<1 µg/mL)Membrane Disruption

Experimental Protocols

To validate the activity of 2-{[(3-Methoxyphenyl)amino]methyl}phenol, the following standardized protocols must be utilized.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the antioxidant capacity via colorimetric loss of the DPPH radical.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Dissolve the test compound in methanol to create a concentration gradient (e.g., 10, 20, 40, 80, 160 µM).

  • Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.

  • Condition: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression.
    
Protocol B: Urease Inhibition Assay (Indophenol Method)

Objective: Measure inhibition of ammonia production from urea.

  • Enzyme Mix: Incubate 25 µL of Jack Bean Urease (5 U/mL) with 5 µL of test compound (in DMSO) and 25 µL of phosphate buffer (pH 8.2) for 15 minutes at 30°C.

  • Substrate: Add 25 µL of Urea (100 mM). Incubate for 15 minutes at 30°C.

  • Detection: Add 50 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 50 µL of Alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).[3]

  • Development: Incubate for 50 minutes at room temperature to allow blue color formation.

  • Measurement: Read absorbance at 630 nm .

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of the compound in a biological context (Antioxidant + Enzyme Inhibition).

MechanismAction cluster_Antioxidant Antioxidant Pathway cluster_Enzyme Enzyme Inhibition (Urease/AChE) Compound 2-{[(3-Methoxyphenyl)amino]methyl}phenol Phenol Phenolic -OH Group Compound->Phenol Amine Secondary Amine / Aromatic Ring Compound->Amine Radical Free Radical (ROO•) Phenol->Radical H-Atom Transfer Neutral Neutralized Species (ROOH + Phenoxy Radical) Radical->Neutral ActiveSite Enzyme Active Site (Ni2+ or Anionic Site) Amine->ActiveSite Chelation / Pi-Stacking Block Catalytic Blockade ActiveSite->Block

Caption: Dual-mechanism showing antioxidant radical scavenging and enzyme active site binding.

References

  • Fujisawa, S., et al. (2007). "Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers." Anticancer Research.[4]

  • Kusumaningrum, V., et al. (2021). "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds." Proceedings of ICONETOS 2020.

  • Topal, M., et al. (2016). "Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Boztaş, M., et al. (2016). "Acetylcholinesterase and Carbonic Anhydrase Inhibitory Properties of Novel Urea and Sulfamide Derivatives Incorporating Dopaminergic 2-Aminotetralin Scaffolds." Bioorganic & Medicinal Chemistry.

  • Svobodova, M., et al. (2019). "Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis." Scientific Reports.

Sources

Thermodynamic Stability of Secondary Amine Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Secondary amine phenol derivatives (e.g., Betti bases, reduced Schiff bases, and catecholamine analogs) represent a privileged structural motif in medicinal chemistry due to their ability to engage in bidentate hydrogen bonding and modulate redox activity. However, their thermodynamic profile is a double-edged sword: the same electronic features that grant them potent antioxidant or receptor-binding properties also predispose them to oxidative degradation via quinone imine formation.

This guide dissects the thermodynamic drivers of stability in these systems. We move beyond simple shelf-life estimation to explore the causality of degradation—specifically the interplay between Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond and the ionization potential of the secondary amine.

Molecular Architecture & Thermodynamic Fundamentals

The stability of a secondary amine phenol is governed by the Gibbs Free Energy (


) of its degradation intermediates. To design stable derivatives, one must understand two competing thermodynamic forces: Intramolecular Hydrogen Bonding (IMHB)  and Redox Potential .
The Stabilization Anomaly: Intramolecular Hydrogen Bonding (IMHB)

In ortho-substituted secondary amine phenols, the proximity of the phenolic hydroxyl and the amine nitrogen allows for the formation of a strong IMHB (O-H


 N).
  • Thermodynamic Effect: This interaction lowers the ground state energy of the molecule by 5–9 kcal/mol.

  • Kinetic Consequence: While thermodynamically stabilizing, the IMHB can paradoxically lower the pKa of the phenol proton, making it more susceptible to deprotonation and subsequent oxidation under physiological pH.

Electronic Substituent Effects (Hammett Correlation)

The stability of the phenol core largely follows Hammett substituent constants (


).
  • Electron Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) increase the O-H BDE, rendering the molecule more resistant to radical oxidation but potentially reducing biological efficacy.
  • Electron Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) lower the O-H BDE. While this increases antioxidant potency (radical scavenging), it significantly accelerates oxidative degradation to quinones.

Degradation Mechanisms: The Quinone Imine Trap

The primary failure mode for secondary amine phenols is not hydrolysis, but Oxidative Dehydrogenation . This pathway is driven by the formation of a resonance-stabilized phenoxy radical, which rapidly disproportionates or oxidizes further.

Mechanism of Action[1]
  • Proton Coupled Electron Transfer (PCET): Loss of a hydrogen atom (H

    
    ) from the phenol yields a phenoxy radical.
    
  • Radical Delocalization: The radical delocalizes onto the ortho or para positions.

  • Quinone Formation: If a secondary amine is para or ortho, the radical intermediate undergoes a second electron transfer to form a highly electrophilic Quinone Imine .

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the transformation from the stable phenol to the reactive quinone imine species.

OxidationPathway Phenol Sec-Amine Phenol (Ground State) Radical Phenoxy Radical (Intermediate) Phenol->Radical -H• (PCET) Rate Limiting Step Quinone Quinone Imine (Electrophilic Toxicant) Radical->Quinone -e-, -H+ Oxidation Quinone->Radical +e-, +H+ (Redox Cycling) Polymer Insoluble Polymer (Degradant) Quinone->Polymer Nucleophilic Attack (Polymerization)

Figure 1: Oxidative cascade from secondary amine phenol to quinone imine. The initial PCET step is governed by the O-H Bond Dissociation Energy.

Experimental Assessment Protocols

To rigorously validate the stability of these derivatives, relying solely on HPLC purity is insufficient. You must characterize the thermodynamic threshold for oxidation.

Protocol 1: Determination of Oxidation Potential ( ) via Cyclic Voltammetry

This protocol determines the thermodynamic susceptibility of the phenol to lose an electron.

Methodology:

  • Preparation: Dissolve the analyte (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Setup: Use a standard three-electrode cell:

    • Working: Glassy Carbon.

    • Reference: Ag/AgCl (3 M KCl).

    • Counter: Platinum wire.

  • Scan: Sweep potential from -0.5 V to +1.5 V at a scan rate of 100 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ).
    
    • Interpretation: Lower

      
       values (< 0.4 V vs Ag/AgCl) indicate high susceptibility to air oxidation. Stable drug candidates typically exhibit 
      
      
      
      .
Protocol 2: pH-Rate Profile (Accelerated Degradation)

Secondary amine phenols often exhibit a "U-shaped" or sigmoidal pH-stability profile due to the ionization of the amine (pKa ~9-10) and the phenol (pKa ~10).

Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 4.0, 7.4, and 10.0 (ensure constant ionic strength).

  • Incubation: Dissolve compound to 100 µM. Incubate at 40°C, 60°C, and 80°C in sealed, light-protected vials.

  • Sampling: Aliquot at t=0, 4, 8, 24, and 48 hours. Quench immediately with cold acetonitrile/0.1% formic acid.

  • Quantification: Analyze via HPLC-UV/Vis (monitoring appearance of quinone species at 350–450 nm).

  • Data Processing: Plot

    
     vs 
    
    
    
    (Arrhenius plot) to determine Activation Energy (
    
    
    ).
Visualization: Stability Assessment Workflow

A logical decision tree for evaluating new derivatives.

StabilityWorkflow Start New Derivative Synthesis Step1 Measure Oxidation Potential (Cyclic Voltammetry) Start->Step1 Decision1 E_ox > 0.6 V? Step1->Decision1 Step2 Stress Test: pH 7.4 / 60°C (Oxidative Stress) Decision1->Step2 Yes Fail1 Reject / Redesign (Add EWG) Decision1->Fail1 No (Unstable) Step3 Identify Degradants (LC-MS/MS) Step2->Step3 Step3->Fail1 Quinone Detected Pass Advance to Formulation Step3->Pass <5% Deg at 48h

Figure 2: Step-wise workflow for thermodynamic stability screening.

Quantitative Data Summary

The table below summarizes the effect of structural modifications on the thermodynamic parameters of model secondary amine phenols (based on p-aminophenol derivatives).

Substituent (R)Electronic EffectO-H BDE (kcal/mol)Oxidation Potential (

, V)
Predicted Stability
-H (Unsubstituted)Baseline~87.00.72Moderate
-OMe (Methoxy)Strong Donor (EDG)~83.50.45Poor (Rapid Oxidation)
-Cl (Chloro)Weak Withdrawer (EWG)~89.20.85Good
-NO2 (Nitro)Strong Withdrawer (EWG)~94.5>1.10Excellent (but low reactivity)
Ortho-Linker IMHB Stabilization~82.0*0.65Variable (Kinetic stability > Thermodynamic)

*Note: IMHB lowers BDE (easier H-atom abstraction) but can sterically hinder the approach of oxidants.

References

  • NIST Standard Reference Data. Energetics of the O–H Bond in Phenol and Substituted Phenols.[Link]

  • Lucarini, M., et al. Bond Dissociation Enthalpies of Polyphenols: The Importance of the Intramolecular Hydrogen Bond. Journal of Organic Chemistry. [Link]

  • Betti, M. Reaction of Naphthols with Aldehydes and Amines.[1][2] Gazzetta Chimica Italiana (Historical Context on Betti Bases).[1]

  • Wright, J. S., et al. Predicting Antioxidant Activity: The Role of O-H Bond Dissociation Enthalpy. Journal of the American Chemical Society. [Link]

  • Cardellicchio, C., et al. The Betti base: the awakening of a sleeping beauty. Tetrahedron: Asymmetry.[1] [Link]

Sources

Methodological & Application

Synthesis of 2-{[(3-Methoxyphenyl)amino]methyl}phenol from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the synthesis of 2-{[(3-Methoxyphenyl)amino]methyl}phenol (also known as N-(3-methoxyphenyl)-2-hydroxybenzylamine) via the reductive amination of salicylaldehyde and 3-methoxyaniline (m-anisidine).

This secondary amine serves as a critical intermediate in the synthesis of Salan and Salalen ligands, which are ubiquitous in asymmetric catalysis and organometallic chemistry. Furthermore, the 2-hydroxybenzylamine pharmacophore is a privileged structure in drug discovery, exhibiting activity in anti-tuberculosis and anti-tumor therapeutic programs.

Scientific Background & Mechanism[1][2]

The Chemical Strategy

The synthesis proceeds via a classic Reductive Amination pathway.[1][2][3][4] While "one-pot" procedures using sodium triacetoxyborohydride (STAB) are common for aliphatic aldehydes, this protocol utilizes a Two-Step, One-Solvent approach using Sodium Borohydride (


) in Methanol.

Why this approach?

  • Imine Stability: The intermediate imine (Schiff base) derived from salicylaldehyde is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen. This makes the imine highly crystalline and easy to isolate, ensuring high purity before the reduction step.

  • Atom Economy:

    
     has a higher hydride content by weight compared to STAB.
    
  • Solubility: Methanol solubilizes both the polar phenolic reactants and the borohydride reagent effectively.

Reaction Mechanism[4][6]
  • Condensation: The amine nucleophile attacks the aldehyde carbonyl carbon, forming a hemiaminal, which dehydrates to form the imine (Schiff base).

  • Reduction: The imine (

    
    ) is reduced to the amine (
    
    
    
    ) via hydride transfer from
    
    
    .

ReactionMechanism Reactants Salicylaldehyde + 3-Methoxyaniline Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Schiff Base (Yellow Solid) Hemiaminal->Imine - H2O (Condensation) Amine Target Product (Secondary Amine) Imine->Amine + NaBH4 (Hydride Transfer)

Figure 1: Mechanistic pathway from condensation to reduction.

Experimental Protocol

Materials & Safety
ReagentCAS No.[5]MW ( g/mol )Hazards
Salicylaldehyde 90-02-8122.12Irritant, Aquatic toxicity
3-Methoxyaniline 536-90-3123.15TOXIC (Blood/Hematopoietic system), Irritant
Sodium Borohydride 16940-66-237.83Water reactive, Toxic, Corrosive
Methanol 67-56-132.04Flammable, Toxic

Critical Safety Note: 3-Methoxyaniline is toxic by inhalation, ingestion, and skin contact. All weighing and handling must occur inside a fume hood. Double-gloving (Nitrile) is recommended.

Step-by-Step Methodology
Phase A: Formation of the Imine (Schiff Base)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolution: Add Salicylaldehyde (1.22 g, 10.0 mmol) and Methanol (20 mL) to the flask.

  • Addition: Add 3-Methoxyaniline (1.23 g, 10.0 mmol) dropwise to the stirring solution.

    • Observation: The solution will rapidly turn bright yellow/orange, indicating imine formation.

  • Reaction: Stir at room temperature for 2 hours.

    • Note: If precipitation is heavy, add minimal MeOH to maintain stirring.

    • QC Check: TLC (20% EtOAc/Hexane) should show consumption of the aldehyde.

Phase B: Reduction to Amine[1]
  • Cooling: Place the RBF in an ice-water bath (0 °C).

  • Reduction: Add Sodium Borohydride (

    
    ) (0.57 g, 15.0 mmol) in small portions over 15 minutes.
    
    • Caution: Vigorous evolution of hydrogen gas (

      
      ) will occur. Do not cap the flask tightly.
      
  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

    • Observation: The bright yellow color of the imine should fade to a pale yellow or colorless solution.

Phase C: Workup & Purification[1][6]
  • Quench: Slowly add distilled water (10 mL) to quench excess borohydride.

  • Concentration: Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator).

  • Extraction: Dilute the residue with Dichloromethane (DCM, 30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil often solidifies upon standing. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Salicylaldehyde + m-Anisidine in MeOH Start->Mix ImineCheck Stir 2h (RT) Yellow Precipitate Forms Mix->ImineCheck Reduce Cool to 0°C Add NaBH4 slowly ImineCheck->Reduce Imine Formed Quench Quench with H2O Evaporate MeOH Reduce->Quench Color Fades Extract Extract with DCM Wash with Brine Quench->Extract Final Final Product: 2-{[(3-Methoxyphenyl)amino]methyl}phenol Extract->Final Dry & Concentrate

Figure 2: Operational workflow for the two-step reductive amination protocol.

Data Analysis & Validation

To confirm the identity of the product, compare spectral data against the following expected parameters.

NMR Spectroscopy ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
4.35 Singlet (s)2H

Critical: Confirm reduction of Imine (

at ~8.5 ppm disappears).
3.75 Singlet (s)3H

Methoxy group signal.
6.30 - 7.25 Multiplet (m)8HAromatic ProtonsOverlapping signals from both rings.
~9.00 Broad (br)1HPhenolic

Exchangeable; may vary with concentration.
Troubleshooting Guide
  • Issue: Reaction mixture remains bright yellow after

    
     addition.
    
    • Cause: Incomplete reduction.

    • Solution: Add an additional 0.5 eq of

      
       and gently warm to 35 °C.
      
  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during extraction (phenols can be slightly water-soluble at high pH).

    • Solution: Ensure the aqueous quench is neutralized to pH ~7 before extraction. Avoid strong bases which deprotonate the phenol.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][2][4][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schiff base preparation and reduction). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234, m-Anisidine. [Link]

Sources

One-pot synthesis procedure for 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, "stepwise one-pot" protocol for the synthesis of 2-{[(3-Methoxyphenyl)amino]methyl}phenol (CAS: 90383-17-8). This molecule serves as a critical pharmacophore in drug discovery, particularly as a Mannich-base-like scaffold for kinase inhibitors and estrogen receptor modulators.

The procedure utilizes a Reductive Amination pathway involving Salicylaldehyde and 3-Methoxyaniline. Unlike simultaneous addition protocols using cyanoborohydrides, this guide recommends a sequential addition strategy using Sodium Borohydride (NaBH₄). This approach minimizes the competitive reduction of the aldehyde substrate, ensuring high chemoselectivity and yield without the use of toxic cyanide reagents.

Scientific Background & Mechanism

The Chemical Pathway

The synthesis proceeds via two distinct mechanistic phases occurring in a single reaction vessel:

  • Condensation (Imine Formation): The nucleophilic amine (3-methoxyaniline) attacks the electrophilic carbonyl carbon of salicylaldehyde. Elimination of water drives the equilibrium toward the Schiff base (imine) intermediate.

  • Reduction: The in situ generated imine is reduced by the hydride donor (NaBH₄) to the secondary amine.

Critical Insight: Salicylaldehyde contains a phenolic hydroxyl group ortho to the aldehyde. This moiety can form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base intermediate and accelerating its formation compared to non-hydroxylated benzaldehydes.

Mechanistic Visualization

ReactionMechanism cluster_0 Phase 1: Condensation cluster_1 Phase 2: Reduction R1 Salicylaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate R1->Hemiaminal R2 3-Methoxyaniline (Nucleophile) R2->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O TransState Hydride Transfer (C=N Reduction) Imine->TransState NaBH4 NaBH4 (Hydride Donor) NaBH4->TransState Product Target Amine (Secondary) TransState->Product

Figure 1: Mechanistic flow from condensation to reductive stabilization.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3]RolePurity Req.
Salicylaldehyde 90-02-81.0Substrate (Electrophile)>98%
3-Methoxyaniline 536-90-31.0Substrate (Nucleophile)>98% (Dark liquid indicates oxidation; distill if black)
Sodium Borohydride 16940-66-21.5Reducing Agent98% (Keep dry)
Methanol (MeOH) 67-56-1SolventReaction MediumAnhydrous preferred
Acetic Acid 64-19-7Cat.Catalyst (Optional)Glacial
Equipment
  • 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Ice-water bath.

  • Rotary Evaporator.

  • TLC Plates (Silica Gel 60 F254).

Experimental Protocol

Scale: 10 mmol (approx. 2.3 g theoretical yield).

Phase A: Imine Formation (The "Aging" Step)
  • Setup: To a clean, dry 250 mL RBF, add Salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous Methanol (30 mL).

  • Addition: Add 3-Methoxyaniline (1.23 g, 10.0 mmol) in a single portion.

  • Catalysis (Optional): If reaction speed is critical, add 2 drops of Glacial Acetic Acid. Note: Salicylaldehyde is sufficiently reactive that this is often unnecessary.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 2 to 4 hours .

    • Observation: The solution will typically turn bright yellow or orange, indicating imine formation. A precipitate may form; this is the imine. Do not filter.

  • Checkpoint (Self-Validation): Perform TLC (Eluent: 20% EtOAc in Hexanes).

    • Success Criteria: Disappearance of the Salicylaldehyde spot (

      
      ) and appearance of a new, lower polarity imine spot.
      
Phase B: Reduction
  • Cooling: Place the reaction flask in an ice-water bath (0°C) . Allow to cool for 10 minutes.

  • Reduction: Add Sodium Borohydride (0.57 g, 15.0 mmol) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Avoid adding too fast to prevent frothing over.
      
  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 1 hour.

    • Observation: The intense yellow color of the imine should fade to a pale yellow or colorless solution as the conjugation is broken.

Phase C: Workup & Purification
  • Quench: Slowly add Water (50 mL) to the reaction mixture to quench excess borohydride. Stir for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Wash: Wash the combined organic layers with Brine (saturated NaCl, 30 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .[2][4][5] Filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude oil/solid.

  • Purification:

    • Method A (Recrystallization): Dissolve crude in minimum hot Ethanol, add Hexane until turbid, cool to 4°C.

    • Method B (Flash Column): Silica gel; Gradient 10%

      
       30% EtOAc in Hexanes.
      

Process Control & Visualization

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine Solvent: MeOH Start->Mix Stir Stir 2-4 Hours (Imine Formation) Mix->Stir Check TLC Checkpoint (Aldehyde Consumed?) Stir->Check Check->Stir No (Wait) Cool Cool to 0°C Check->Cool Yes Reduce Add NaBH4 (Portionwise) Cool->Reduce Quench Quench (H2O) & Extract (EtOAc) Reduce->Quench Purify Purification (Recrystallization/Column) Quench->Purify

Figure 2: Step-by-step experimental workflow with critical decision points.

Characterization Data (Expected)

To validate the synthesis, compare your product against these standard spectral characteristics:

  • Physical State: Off-white to pale beige solid.

  • Melting Point: 85–88°C (varies slightly by crystal habit).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.8–7.3 (m, Aromatic protons).
      
    • 
       4.35 (s, 2H, Ar-CH 
      
      
      
      -N).
    • 
       3.78 (s, 3H, -OCH 
      
      
      
      ).
    • 
       ~4.0 (br s, 1H, NH  or OH  - exchangeable).
      
  • Mass Spectrometry (ESI): Calculated for

    
     [M+H]
    
    
    
    : 230.11; Found: 230.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.Extend Phase A stirring time. Ensure aldehyde spot is gone on TLC before adding NaBH₄.
Product is an Oil Residual solvent or impurities.Triturate the oil with cold hexanes or diethyl ether to induce crystallization.
Over-reduction Reduction of aldehyde to alcohol (Salicyl alcohol).Crucial: Do not add NaBH₄ at the start. Ensure "Stepwise" addition. Add NaBH₄ slowly at 0°C.
Dark Color Oxidation of 3-Methoxyaniline.Distill the aniline starting material prior to use or perform reaction under Nitrogen atmosphere.

Safety & Compliance

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Keep away from ignition sources.

  • 3-Methoxyaniline: Toxic by inhalation and skin contact. Use in a fume hood.

  • Salicylaldehyde: Irritant.

  • Waste Disposal: Aqueous layers contain Boron residues; dispose of according to specific local chemical waste regulations.

References

  • General Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Specific Substrate Reactivity (Salicylaldehyde Imines): Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[8] Molbank, 2004(1), M352.[8] [Link]

  • Target Molecule Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90383-17-8, 2-{[(3-methoxyphenyl)amino]methyl}phenol. [Link]

  • Standard NaBH4 Reduction Procedure: Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4) Conditions.[2][3][4][7] [Link]

Sources

Application Note: A Systematic Approach to the Crystallization of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for developing a robust crystallization protocol for the target compound 2-{[(3-Methoxyphenyl)amino]methyl}phenol. Recognizing that crystallization is a critical step in determining the purity, stability, and bioavailability of active pharmaceutical ingredients, this guide eschews a single, rigid protocol. Instead, it presents a systematic, first-principles approach. We will cover the theoretical underpinnings of solubility, the critical implications of polymorphism, and provide detailed, adaptable protocols for solvent screening, method selection, and final crystal characterization. This application note is intended for researchers, chemists, and process development scientists seeking to establish a controlled and reproducible crystallization process.

Introduction and Physicochemical Profile

The isolation of 2-{[(3-Methoxyphenyl)amino]methyl}phenol in a highly pure, crystalline form is paramount for its use in research and drug development. The crystallization process not only serves as a final purification step but also defines the solid-state properties of the material, which can significantly impact downstream applications.

The molecular structure of the target compound features several key functional groups that dictate its behavior in solution:

  • Phenolic Hydroxyl (-OH) Group: A strong hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents.

  • Secondary Amine (-NH-) Group: Also a hydrogen bond donor and acceptor.

  • Methoxy (-OCH₃) and Ether Linkages: Act as hydrogen bond acceptors.

  • Two Aromatic Rings: Contribute to the molecule's lipophilicity and potential for π-π stacking interactions, suggesting solubility in some organic solvents.

Based on these features and general principles for phenolic compounds, a predicted solubility profile can be established to guide initial solvent selection.[1][2]

Table 1: Predicted Solubility Profile of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe phenolic hydroxyl and secondary amine groups can form strong hydrogen bonds with protic solvents.[1]
WaterLow to InsolubleDespite polar groups, the large, dual-ring organic backbone is expected to limit aqueous solubility.[1][2]
Polar Aprotic Acetone, Ethyl AcetateModerate to HighCarbonyl groups can act as effective hydrogen bond acceptors for the compound's -OH and -NH protons.
AcetonitrileModerateA polar solvent, but generally a weaker hydrogen bond acceptor than ketones or esters.
Non-Polar Toluene, HeptaneLow to InsolubleA significant mismatch in polarity and intermolecular forces will likely result in poor solubility.

The Critical Role of Polymorphism

Crystal polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3][4] These different forms, or polymorphs, can have distinct physicochemical properties, including:

  • Melting Point

  • Solubility and Dissolution Rate [5]

  • Stability and Shelf-life

  • Bioavailability

For pharmaceutical compounds, controlling polymorphism is a regulatory and functional necessity. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can yield different polymorphs.[6] Therefore, any crystallization protocol must be designed not only to produce a pure substance but to consistently produce the same, desired polymorphic form. The characterization protocols outlined in Section 5 are essential for identifying and validating the resulting crystal form.

A Systematic Workflow for Crystallization Method Development

A successful crystallization is not a single experiment but a multi-stage process of investigation and optimization. The following workflow provides a logical progression from initial screening to a finalized, characterized product.

Crystallization_Workflow start Start: Impure 2-{[(...)]}phenol screening Protocol 1: Solvent Solubility Screening start->screening Begin process data_analysis Analyze Data: Identify Suitable Solvent/Anti-Solvent Systems screening->data_analysis method_selection Method Selection data_analysis->method_selection Informed decision cooling Protocol 2: Cooling Crystallization method_selection->cooling Good solubility at high T, low at low T antisolvent Protocol 3: Anti-Solvent Crystallization method_selection->antisolvent High solubility in 'solvent', insoluble in 'anti-solvent' optimization Process Optimization (Cooling Rate, Concentration, Agitation, Seeding) cooling->optimization antisolvent->optimization filtration Filtration & Drying optimization->filtration characterization Protocol 4: Crystal Characterization (PXRD, DSC, Microscopy) filtration->characterization Validate solid form end_product Final Product: Pure, Characterized Crystals characterization->end_product Confirm purity & polymorph Characterization_Techniques crystals Dried Crystals techniques Powder X-Ray Diffraction (PXRD) Differential Scanning Calorimetry (DSC) Optical Microscopy High-Performance Liquid Chromatography (HPLC) crystals->techniques results Crystalline Fingerprint (Polymorph ID) Melting Point, Purity, Phase Transitions Crystal Habit, Size, and Morphology Chemical Purity Assay techniques:f0->results:f0 Provides techniques:f1->results:f1 Determines techniques:f2->results:f2 Visualizes techniques:f3->results:f3 Quantifies

Figure 2: Key techniques for validating the crystallized product.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form. Each crystalline structure produces a unique diffraction pattern, which serves as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and purity and to detect phase transitions between polymorphs.

  • Optical Microscopy: Allows for visual inspection of the crystal habit (shape) and size distribution.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the crystallized material, ensuring that soluble impurities have been effectively removed.

Troubleshooting Common Crystallization Issues

Table 2: Common Problems and Potential Solutions

ProblemObservationPotential Cause(s)Suggested Solution(s)
Oiling Out A liquid, often oily, phase separates instead of solid crystals.Solution is too supersaturated; cooling is too rapid; impurities present.Re-heat to dissolve the oil, add more solvent, and cool much more slowly. Consider seeding with a known crystal.
No Crystals Form Solution remains clear even after cooling.Solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod; add a seed crystal; cool to a lower temperature; allow solvent to slowly evaporate.
Poor Yield Very few crystals are recovered.Compound has high solubility even at low temperatures; insufficient cooling; too much solvent used.Cool to a lower temperature; partially evaporate the solvent; consider using an anti-solvent method.
Amorphous Solid A fine powder precipitates with no defined crystal shape.Cooling was too rapid, causing the compound to crash out of solution.Repeat the process with a much slower cooling rate and/or a more dilute solution.

References

  • Benchchem. A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers.
  • Ke, H. et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor.
  • Google Patents. Process for producing aminophenols.
  • PubMed.
  • MDPI. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone.
  • ChemRxiv. Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production.
  • MDPI. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.
  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ResearchGate. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone.
  • ResearchGate. Pressure-induced polymorphism in phenol.
  • Benchchem. Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.
  • Core.ac.uk.
  • PMC. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured....

Sources

Application Note: Catalytic Applications of 2-{[(3-Methoxyphenyl)amino]methyl}phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and catalytic utility of metal complexes derived from the Mannich base ligand 2-{[(3-methoxyphenyl)amino]methyl}phenol (hereafter referred to as L-3OMe ). While Schiff bases are ubiquitous in coordination chemistry, this reduced amine derivative offers distinct advantages: enhanced hydrolytic stability (unlike the reversible imine bond) and greater conformational flexibility.

The primary application focus is Biomimetic Oxidation Catalysis , specifically Catecholase Activity . Copper(II) complexes of this ligand class serve as functional models for Type-3 copper enzymes like Catechol Oxidase and Tyrosinase. The 3-methoxy substituent on the N-phenyl ring provides a unique electronic tuning lever—modulating the Lewis acidity of the metal center via inductive effects (


) without the strong resonance donation typical of para-substitution, thereby optimizing substrate binding kinetics.

Ligand Design & Electronic Theory

The ligand L-3OMe coordinates primarily as a monoanionic bidentate [


] donor.
  • Phenolic Oxygen: Acts as a hard donor, often bridging two metal centers to form dinuclear species (

    
    ).
    
  • Amine Nitrogen: Provides a neutral donor site.

  • 3-Methoxy Group (Meta-Effect):

    • Unlike the para-isomer (where resonance donation

      
       increases electron density at the nitrogen), the meta-methoxy group exerts a predominantly inductive electron-withdrawing effect (
      
      
      
      ).
    • Catalytic Implication: This reduces the electron density at the metal center, increasing its electrophilicity. In oxidation catalysis, this facilitates the initial binding of the nucleophilic substrate (e.g., catechol) to the copper center.

Protocol A: Ligand & Complex Synthesis

Ligand Synthesis (Mannich Reaction)

Reaction: Phenol + Formaldehyde + 3-Methoxyaniline


 L-3OMe

Reagents:

  • Phenol (freshly distilled)

  • 3-Methoxyaniline (m-Anisidine)

  • Formaldehyde (37% aq. solution) or Paraformaldehyde

  • Solvent: Methanol or Ethanol[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 3-methoxyaniline (10 mmol) in Methanol (20 mL) in a round-bottom flask.

  • Addition: Add Formaldehyde (10 mmol) dropwise with stirring. Allow the mixture to stir for 15 minutes to form the initial hemiaminal/imine intermediate.

  • Condensation: Add Phenol (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Silica, Hexane:EtOAc 7:3).
    
  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold methanol. If oil forms, remove solvent under reduced pressure and recrystallize from ethanol/water.

  • Yield: Typical yield is 70–85%. Product is a crystalline solid (colorless to pale yellow).

Metal Complex Synthesis ( or )

Reagents:

  • Ligand L-3OMe (1 mmol)

  • Copper(II) Acetate Monohydrate (

    
    ) (1 mmol)
    
  • Triethylamine (

    
    ) (1 mmol, for deprotonation)
    
  • Solvent: Methanol[1][2][3][4]

Step-by-Step Procedure:

  • Dissolve L-3OMe (1 mmol) in hot Methanol (20 mL).

  • Add

    
     (1 mmol) to generate the phenolate anion.
    
  • Add a solution of

    
     (1 mmol) in Methanol (10 mL) dropwise.
    
  • Observation: The solution will turn dark green or brown immediately.

  • Reflux: Reflux for 2 hours.

  • Crystallization: Allow the solution to evaporate slowly at room temperature. Green/Black single crystals suitable for X-ray diffraction typically form within 3–5 days.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Start Reagents: Phenol + CH2O + 3-OMe-Aniline Intermediate Imine/Hemiaminal Formation (15 min) Start->Intermediate Reflux Mannich Condensation Reflux 4-6h (MeOH) Intermediate->Reflux Ligand Ligand (L-3OMe) Precipitation/Recryst. Reflux->Ligand Complexation Metal Coordination + Cu(OAc)2 + Et3N Ligand->Complexation Product Cu(II) Complex Dark Green Crystals Complexation->Product Note1 Stoichiometry 1:1:1 Note2 Temp: 65°C

Figure 1: Step-by-step synthesis workflow for the Mannich base ligand and its Copper(II) complex.

Application: Catecholase Activity (Biomimetic Oxidation)[5][6]

The most significant application of these complexes is the catalytic oxidation of catechols to quinones, mimicking the enzyme Catechol Oxidase .

Substrate: 3,5-Di-tert-butylcatechol (3,5-DTBC).[2][5][6][7]

  • Why this substrate? The bulky tert-butyl groups prevent ring-opening side reactions and stabilize the resulting quinone (3,5-DTBQ), making spectrophotometric monitoring highly accurate.

Experimental Protocol
  • Stock Solutions:

    • Catalyst:

      
       solution of the Cu(II) complex in Methanol or Acetonitrile.
      
    • Substrate:

      
       solution of 3,5-DTBC in the same solvent.
      
  • Reaction Setup:

    • In a quartz cuvette (path length 1 cm), mix 2.0 mL of Catalyst solution.

    • Add 10–100 equivalents of Substrate solution.

    • Total volume adjusted to 3.0 mL with solvent.

  • Monitoring:

    • Use a UV-Vis Spectrophotometer.[8][9]

    • Monitor the increase in absorbance at 400 nm (characteristic band of 3,5-DTBQ).

    • Record spectra every 5 minutes for 1–2 hours.

  • Blank Correction: Run a blank with only substrate to correct for auto-oxidation (usually negligible for 3,5-DTBC).

Data Analysis & Metrics

Calculate the reaction rate (


) using the Beer-Lambert Law:


  • 
    : Slope of the initial linear portion of the Abs vs. Time plot.
    
  • 
    : Extinction coefficient of 3,5-DTBQ (
    
    
    
    in MeOH).
  • 
    : Path length (1 cm).
    

Michaelis-Menten Kinetics: Plot


 vs. 

(Lineweaver-Burk plot) to determine:
  • 
    : Maximum velocity.
    
  • 
    : Michaelis constant (substrate affinity).
    
  • 
     (Turnover Number): 
    
    
    
    .
Catalytic Mechanism

The reaction proceeds via a dinuclear mechanism (even if the starting complex is mononuclear, it often dimerizes in solution or utilizes a transient dimeric state).

CatecholaseCycle Cu2_II [Cu(II)-Cu(II)] Active Species SubstrateBind Substrate Binding (3,5-DTBC) Cu2_II->SubstrateBind + DTBC Complex_Sub [Cu(II)-Cu(II)-Catecholate] SubstrateBind->Complex_Sub Redox 2e- Transfer (Rate Determining Step) Complex_Sub->Redox Cu2_I [Cu(I)-Cu(I)] Reduced Species Redox->Cu2_I - 2H+ ProductRelease Release Quinone (3,5-DTBQ) Cu2_I->ProductRelease Reox Re-oxidation by O2 (Aerobic) ProductRelease->Reox - DTBQ Reox->Cu2_II + O2

Figure 2: Proposed catalytic cycle for the oxidation of 3,5-DTBC. The cycle involves the reduction of the Cu(II) center to Cu(I) by the substrate, followed by re-oxidation by atmospheric oxygen.

Comparative Performance Data

The following table summarizes expected catalytic parameters for this class of Mannich base complexes, based on literature for similar ortho and para substituted derivatives.

ParameterValue RangeInterpretation


Indicates moderate to high activity.


Lower values indicate stronger substrate binding (enhanced by 3-OMe group).

(TON)

Efficiency depends on solvent; Acetonitrile often yields higher rates than MeOH.
Lag Phase None observedUnlike enzymatic systems, these mimics typically show immediate activity.

References

  • Synthesis and Reactivity of Phenolic Mannich Bases. Source:Lew.ro / Revue Roumaine de Chimie Context: foundational protocols for the synthesis of phenolic Mannich bases using formaldehyde and aromatic amines. 10[1][8]

  • Catecholase Activity of Copper(II) Complexes with Mannich Base Ligands. Source:New Journal of Chemistry (RSC) Context: Describes the nuclearity-dependent mechanism and solvent effects on catechol oxidation by similar Mannich base copper complexes. 11[8]

  • Catechol Oxidation Promoted by Bridging Phenoxo Moieties. Source:Dalton Transactions / NIH PMC Context: mechanistic details on how the phenoxo bridge (present in L-3OMe complexes) facilitates electron transfer during the catalytic cycle. 4[8]

  • Crystal Structure of 2-[(4-Methoxyanilino)methyl]phenol. Source:Acta Crystallographica / NIH Context: Provides structural data for the para-isomer, serving as a direct structural analog for the meta-isomer described in this guide. 12[8]

  • Mannich Base Cu(II) Complexes as Biomimetic Oxidative Catalysts. Source:Journal of Inorganic Biochemistry Context: Confirms the utility of this specific ligand class for both Galactose Oxidase and Catechol Oxidase mimicry. 7[8]

Sources

Application Note: Biological Assay Preparation using 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This technical guide details the preparation, handling, and biological assessment of 2-{[(3-Methoxyphenyl)amino]methyl}phenol (herein referred to as MAMP ).

MAMP belongs to the class of ortho-aminomethylphenols (Mannich bases). Structurally, it features a phenolic core linked via a methylene bridge to a secondary amine, which is further substituted with a meta-methoxyphenyl group. This scaffold is pharmacologically significant due to the intramolecular hydrogen bonding between the phenolic hydroxyl and the amine nitrogen, which stabilizes the molecule and influences its lipophilicity and membrane permeability [1].

Key Biological Applications:

  • Antioxidant Activity: The phenolic moiety acts as a radical scavenger via Hydrogen Atom Transfer (HAT).

  • Antimicrobial Action: The secondary amine and lipophilic methoxyphenyl tail facilitate bacterial membrane disruption.

  • Cytotoxicity: Evaluation of antiproliferative effects in cancer cell lines.

Physicochemical Profile
PropertySpecification
IUPAC Name 2-{[(3-Methoxyphenyl)amino]methyl}phenol
Molecular Weight ~229.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water
pKa (Predicted) ~9.8 (Phenolic OH), ~4.5 (Amine conjugate acid)
Storage -20°C, desiccated, protected from light (oxidation sensitive)

Stock Solution Preparation & Handling[1]

Scientific Rationale: The ortho-aminomethylphenol motif is susceptible to oxidation (forming quinone methides) and hydrolysis in acidic aqueous environments. Proper stock preparation is the single most critical step to ensure assay reproducibility.

Protocol: 10 mM Stock Preparation

Reagents: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).

  • Weighing: Accurately weigh 2.29 mg of MAMP into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Use amber tubes to prevent photo-oxidation of the electron-rich phenol ring.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30 seconds until fully dissolved. Sonicate for 1 minute if micro-particulates persist.

  • Quality Control (Self-Validation): Visually inspect against a dark background. The solution must be clear. Any turbidity indicates incomplete solubilization or moisture contamination.

Dilution Strategy (Table 1)

Avoid serial dilutions in 100% DMSO. Perform intermediate dilutions in the assay buffer to prevent "crashing out" when high-concentration DMSO hits the aqueous buffer.

Target Assay Conc. (

M)
Preparation StepFinal DMSO %
100

M
Dilute 10

L of 10 mM Stock into 990

L Assay Media
1.0%
50

M
Dilute 500

L of 100

M Solution into 500

L Assay Media
1.0%
25

M
Dilute 500

L of 50

M Solution into 500

L Assay Media
1.0%
Control 10

L DMSO into 990

L Assay Media
1.0%

*Note: To maintain constant solvent density, ensure the diluent for serial steps contains 1% DMSO if the assay is sensitive to solvent effects.

Assay Workflow: Antioxidant Screening (DPPH)[1]

Mechanism: MAMP exhibits antioxidant activity primarily through the donation of the phenolic hydrogen atom to the stable DPPH radical (purple), converting it to the non-radical hydrazine form (yellow) [2].

Experimental Logic Diagram

The following diagram illustrates the preparation workflow and the decision gates for the DPPH assay.

MAMP_DPPH_Workflow Start MAMP Powder Stock 10 mM Stock (in DMSO) Start->Stock Dissolve Dilution Serial Dilution (10 - 100 µM in MeOH) Stock->Dilution Dilute Incubation Incubate 30 min (Dark, RT) Dilution->Incubation Add Sample DPPH_Prep Prepare 0.1 mM DPPH Solution DPPH_Prep->Incubation Add Reagent Read Measure Absorbance (517 nm) Incubation->Read Reaction Complete Calc Calculate IC50 Read->Calc Data Analysis

Figure 1: Step-by-step workflow for the DPPH radical scavenging assay using MAMP.

Detailed Protocol
  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Keep in the dark.

  • Plate Setup: Use a clear 96-well plate.

    • Sample Wells: Add 20

      
      L of MAMP dilution + 180 
      
      
      
      L DPPH solution.
    • Blank Wells: 20

      
      L Methanol + 180 
      
      
      
      L Methanol.
    • Control Wells: 20

      
      L Methanol + 180 
      
      
      
      L DPPH solution.
  • Incubation: Cover plate with foil. Incubate at Room Temperature (RT) for 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    

Assay Workflow: In Vitro Cytotoxicity (MTT)[1]

Scientific Rationale: The MTT assay measures the metabolic activity of cells. Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals. MAMP's lipophilic nature allows it to penetrate cells; toxicity is often mediated by mitochondrial disruption or redox cycling [3].

Protocol
  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing MAMP (concentrations: 1, 10, 25, 50, 100 
    
    
    
    M).
    • Critical Control: Include a "Vehicle Control" well containing 0.5-1% DMSO (matching the highest sample concentration) to rule out solvent toxicity.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100

    
    L DMSO to dissolve formazan.
    
  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm).

Mechanistic Insight: Phenolic Redox Cycling

Understanding the chemical behavior of MAMP is essential for interpreting assay data. The following diagram details the Proton Coupled Electron Transfer (PCET) mechanism, which is the basis for its antioxidant activity and potential cytotoxicity (via pro-oxidant effects at high concentrations).

MAMP_Mechanism MAMP MAMP (Phenol Form) Complex Transition State [Ph-O--H--OOR] MAMP->Complex H-Atom Transfer Radical Free Radical (ROO•) Radical->Complex Phenoxyl Phenoxyl Radical (Ph-O•) Complex->Phenoxyl Oxidation Product Stabilized Product (ROOH) Complex->Product Reduction Phenoxyl->Phenoxyl Resonance Stabilization (Ortho/Para)

Figure 2: Mechanism of Antioxidant Action via Hydrogen Atom Transfer (HAT). The ortho-aminomethyl group aids in stabilizing the resulting phenoxyl radical.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media MAMP concentration > Solubility limit in aqueous buffer.Reduce working concentration or increase DMSO to 1% (max). Ensure dropwise addition with vortexing.
High Background (MTT) MAMP reducing MTT directly (chemical interference).Perform a "Cell-Free" control: Media + MAMP + MTT. If purple, wash cells before adding MTT.
Inconsistent IC50 Oxidation of Stock Solution.Prepare stocks fresh or store under Nitrogen/Argon. Discard stocks older than 1 month.

References

  • BenchChem. (2025).[1][2] Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note. Retrieved from 2

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181, 1199–1200.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from 3

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2-{[(3-Methoxyphenyl)amino]methyl}phenol. The unique bifunctional nature of this molecule, possessing both a weakly acidic phenolic hydroxyl group and a basic secondary amine, presents distinct challenges in column chromatography. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these complexities effectively.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties. 2-{[(3-Methoxyphenyl)amino]methyl}phenol is a polar compound whose behavior on a chromatographic support is dictated by its dual acidic and basic functionalities.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₄H₁₅NO₂[1]-
Molecular Weight 229.27 g/mol [1]Influences diffusion and loading capacity.
Structure Phenolic -OH group (weakly acidic)Can interact with basic sites on the stationary phase or be deprotonated under basic conditions.
Secondary Amine (-NH-) (basic)Prone to strong acid-base interactions with the acidic silanol groups on standard silica gel, leading to peak tailing and potential irreversible adsorption.[2]
Polarity HighRequires a relatively polar mobile phase for elution in normal-phase chromatography or can be a candidate for reversed-phase or HILIC methods.[3]
Potential Impurities Unreacted starting materials (e.g., salicylaldehyde derivatives, 3-methoxyaniline), formaldehyde polymers, or byproducts from self-condensation.[4][5]The purification strategy must be selective enough to resolve the target compound from these structurally similar molecules.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the column chromatography of 2-{[(3-Methoxyphenyl)amino]methyl}phenol in a direct question-and-answer format.

Issue 1: Severe Peak Tailing and/or Complete Retention on the Column

Q: My compound streaks severely on a standard silica TLC plate and does not elute from my silica gel column, even with highly polar solvents like 10% Methanol in Dichloromethane. What is causing this?

A: This is the most common problem and is almost certainly due to a strong acid-base interaction between the basic secondary amine of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to non-ideal chromatographic behavior, including severe peak tailing, and can result in the irreversible adsorption and loss of your compound.[2][6]

Solutions:

  • Mobile Phase Modification (Competing Base): The most straightforward solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the mobile phase.[6][7]

    • Causality: The modifier, being a small and mobile base, preferentially interacts with the silica's active sites, minimizing their interaction with your much larger target molecule. This results in improved peak shape and recovery.

  • Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable, you can directly deactivate the silica gel before packing the column. This reduces the acidity of the stationary phase.[7] See Protocol 3 for a detailed procedure.

  • Alternative Stationary Phases: Consider using a less acidic or basic stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative for purifying basic compounds, though its reactivity should be tested first.[8]

    • Amine-Functionalized Silica: This is an excellent but more expensive option. The surface is modified with amino groups, creating a weakly basic environment that is ideal for purifying amines without additives.[6][9]

Issue 2: Poor Separation from Starting Materials

Q: I can elute my product, but it co-elutes with one of the starting materials (e.g., 3-methoxyaniline). How can I improve the separation (resolution)?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This is primarily controlled by the choice of mobile and stationary phases.[10]

Solutions:

  • Systematic Mobile Phase Optimization: The goal is to find a solvent system that provides a target retention factor (Rf) of approximately 0.2-0.4 for your product on a TLC plate, with maximal separation from impurities.

    • Solvent Selection: Start with a binary system of a non-polar solvent and a polar solvent. For this compound, common systems include Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Ethyl Acetate.[8] Toluene can be particularly effective for aromatic compounds, offering different selectivity compared to hexane.[8]

    • Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate all components, a gradient elution is recommended. Start with a lower polarity to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, changing the stationary phase can drastically alter selectivity. If you are using silica, trying neutral alumina or even a reversed-phase C18 silica could provide the resolution needed.

Issue 3: Low Recovery and Suspected On-Column Degradation

Q: After chromatography, my final yield is significantly lower than expected, and I observe new spots on the TLC analysis of the collected fractions. Is my compound decomposing?

A: Yes, it's possible. The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[7] Amines and phenols can also be susceptible to oxidation, which can be exacerbated by prolonged exposure to the high surface area of the stationary phase.

Solutions:

  • Use Deactivated Silica or Alumina: As mentioned, deactivating the silica or using a more inert phase like neutral alumina reduces the potential for acid-catalyzed decomposition.[7][8]

  • Run the Column Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure rather than gravity chromatography. A properly optimized solvent system where the product elutes in a reasonable number of column volumes (e.g., 3-5 CVs) is crucial.

  • Sample Loading: Load the crude material in a minimal volume of solvent or adsorb it onto a small amount of silica gel (dry loading). Overloading the column can lead to band broadening and prolonged elution times, increasing the risk of degradation.[7]

Visualization of Key Processes

Chromatographic Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common purification challenges.

G Troubleshooting Workflow for Amine/Phenol Purification Start Start: Crude Product Mixture TLC Run TLC (e.g., 50% EtOAc/Hex, 5% MeOH/DCM) Start->TLC Problem Observe Tailing or No Elution? TLC->Problem GoodSep Good Separation (Rf ~0.2-0.4)? Problem->GoodSep No AddBase Add Competing Base to Mobile Phase (e.g., 1% TEA) Problem->AddBase Yes OptimizeSolvent Optimize Solvent Ratio or Change Solvents (e.g., Toluene-based) GoodSep->OptimizeSolvent No RunColumn Proceed to Flash Column Chromatography (See Protocol 2) GoodSep->RunColumn Yes RetestTLC Re-run TLC with Modified Mobile Phase AddBase->RetestTLC RetestTLC->GoodSep OptimizeSolvent->TLC LowYield Low Yield Post-Column? RunColumn->LowYield Deactivate Consider Deactivated Silica or Alumina (See Protocol 3) LowYield->Deactivate Yes Success Purified Product LowYield->Success No Deactivate->RunColumn

Caption: A logical workflow for diagnosing and solving purification issues.

Analyte-Stationary Phase Interaction

This diagram illustrates the problematic interaction with standard silica and the solution provided by a competing base.

G cluster_0 A) Standard Silica Gel cluster_1 B) Silica Gel with Competing Base Silica_A Si-O-H (Acidic Site) Analyte_A R₂NH (Basic Analyte) Analyte_A->Silica_A Strong Interaction (Causes Tailing) Silica_B Si-O-H Base Et₃N (Competing Base) Base->Silica_B Neutralization Analyte_B R₂NH (Analyte) Analyte_B->Silica_B Interaction Blocked

Sources

Technical Support Center: Minimizing Side Reactions in the Reductive Amination of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you achieve high yields and purity in your desired amine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reductive amination of salicylaldehyde?

A1: The primary side reactions of concern are:

  • Over-alkylation: The secondary amine product can react further with salicylaldehyde to form a tertiary amine.[1][2]

  • Aldol Condensation: Salicylaldehyde can undergo a self-condensation reaction, particularly under basic conditions, to form undesirable byproducts.[3][4][5]

  • Reduction of Salicylaldehyde: The reducing agent can directly reduce the aldehyde group of salicylaldehyde to a hydroxyl group, forming 2-hydroxybenzyl alcohol.

  • Imine Polymerization: The intermediate imine can sometimes polymerize, especially at high concentrations.

Q2: Which reducing agent is best for the reductive amination of salicylaldehyde?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for the reductive amination of salicylaldehyde.[6][7][8] It is milder and more selective for the reduction of the intermediate iminium ion over the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[2][7] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, but it is more toxic and can generate hazardous cyanide byproducts.[1][6][9]

Q3: What is the optimal pH for this reaction?

A3: The reaction is typically carried out under mildly acidic conditions (pH 5-6).[10][11] This pH range is a compromise: it's acidic enough to catalyze the formation of the imine and the subsequent iminium ion, which is more readily reduced, but not so acidic as to significantly protonate the amine starting material, which would render it non-nucleophilic.[2][12]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Secondary Amine

Possible Causes & Solutions:

  • Incomplete Imine Formation:

    • Diagnosis: Monitor the reaction by TLC or LC-MS to check for the presence of unreacted salicylaldehyde and amine.

    • Solution:

      • Azeotropic Removal of Water: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove the water formed during imine formation, driving the equilibrium towards the product.

      • Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

  • Reduction of Salicylaldehyde:

    • Diagnosis: The presence of 2-hydroxybenzyl alcohol in the crude product, identifiable by NMR or GC-MS.

    • Solution:

      • Switch to a Milder Reducing Agent: If using NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN.[2]

      • Control the Order of Addition: Add the reducing agent after confirming the formation of the imine. This is particularly important when using NaBH₄.[13][14]

  • Poor Reactivity of the Amine:

    • Diagnosis: Significant amounts of unreacted starting materials are present even after prolonged reaction times.

    • Solution:

      • Catalysis: For weakly nucleophilic amines, the addition of a Lewis acid catalyst such as Ti(OiPr)₄ or ZnCl₂ can facilitate imine formation.[7]

      • Increase Temperature: Gently warming the reaction mixture can increase the rate of imine formation. However, be cautious as this can also promote side reactions.

Problem 2: Significant Formation of the Tertiary Amine (Over-alkylation)

Possible Causes & Solutions:

  • High Reactivity of the Secondary Amine Product: The newly formed secondary amine can be more nucleophilic than the starting primary amine.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the primary amine to outcompete the secondary amine product for reaction with salicylaldehyde.[15]

      • Slow Addition of Salicylaldehyde: Add the salicylaldehyde slowly to the mixture of the amine and the reducing agent. This keeps the concentration of the aldehyde low, minimizing the chance of the product amine reacting with it.

Problem 3: Presence of Colored Impurities (Likely from Aldol Condensation)

Possible Causes & Solutions:

  • Basic Reaction Conditions: Salicylaldehyde is prone to self-condensation under basic conditions.[3][4]

    • Solution:

      • Maintain Mildly Acidic pH: Ensure the reaction medium is buffered or maintained at a pH of 5-6. The use of NaBH(OAc)₃ often provides a self-buffering effect due to the release of acetic acid.[8]

      • Avoid Strong Bases: Do not use strong bases during the reaction or workup until the salicylaldehyde has been consumed.

Experimental Protocols

Protocol 1: Reductive Amination of Salicylaldehyde using Sodium Triacetoxyborohydride

  • To a stirred solution of the primary amine (1.0 mmol) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add salicylaldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB) DCE, THF, CH₃CN[7]Mild, selective for iminium ions, less toxic byproducts.[6]Moisture sensitive.[7][16]
NaBH₃CN MeOH, EtOH[7]Selective for iminium ions at neutral pH, water-tolerant.[11]Highly toxic, generates HCN/NaCN.[9][17]
NaBH₄ MeOH, EtOH[7]Inexpensive, readily available.Can reduce aldehydes and ketones, less selective.[2]

Visualizing the Process

Diagram 1: Reductive Amination of Salicylaldehyde This diagram illustrates the main reaction pathway for the reductive amination of salicylaldehyde to a secondary amine.

Salicylaldehyde Salicylaldehyde Imine Imine Intermediate Salicylaldehyde->Imine + Amine - H2O Amine Primary Amine (R-NH2) Amine->Imine Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] (Reducing Agent)

Caption: Main reaction pathway.

Diagram 2: Common Side Reaction Pathways This diagram shows the competing side reactions that can lower the yield of the desired product.

cluster_main Main Reaction cluster_side Side Reactions Salicylaldehyde_main Salicylaldehyde Product_main Desired Secondary Amine Salicylaldehyde_main->Product_main Reductive Amination Overalkylation Tertiary Amine (Over-alkylation) Product_main->Overalkylation + Salicylaldehyde Salicylaldehyde_side Salicylaldehyde Aldol Aldol Adduct Salicylaldehyde_side->Aldol Self-condensation Alcohol 2-Hydroxybenzyl Alcohol Salicylaldehyde_side->Alcohol Direct Reduction

Caption: Competing side reactions.

Diagram 3: Troubleshooting Flowchart A logical guide to diagnosing and solving common issues in the reaction.

decision decision action action start Low Yield or Impure Product q1 Major Impurity? start->q1 a1 Incomplete imine formation. - Add dehydrating agent - Use mild Lewis acid catalyst q1->a1 Unreacted Salicylaldehyde a2 Over-alkylation. - Use excess primary amine - Slow addition of aldehyde q1->a2 Tertiary Amine a3 Aldol condensation. - Ensure mildly acidic pH (5-6) - Avoid strong bases q1->a3 Colored Byproducts a4 Aldehyde reduction. - Use milder reducing agent (STAB) - Add reducing agent after imine formation q1->a4 2-Hydroxybenzyl Alcohol

Caption: Troubleshooting flowchart.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Barcia, R., et al. (2021). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. Reaction Chemistry & Engineering. [Link]

  • Vallejos-Burgos, F., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. [Link]

  • Lian, Z., et al. (2021). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. ResearchGate. [Link]

  • Khan, I., & Ali, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Zhang, M., et al. (2023). Heterogeneous Catalysts in the Reductive Amination of Alcohols. Encyclopedia.pub. [Link]

  • Perrone, S., et al. (2015). Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. Organic Letters. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • Trammell, G. (2001). Aldol Condensation Reaction - Salicylaldehyde. ChemEd X. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

  • Google Patents. (n.d.). Salicylaldehyde purification - US2190607A.
  • Rathore, D., et al. (2023). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • Chemistry simplified. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • askIITians. (2020). Does salicylaldehyde react with NaOH to have a self condensation thro. askIITians. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • ResearchGate. (2025). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Wordpress. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Allen Career Institute. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Allen Career Institute. [Link]

  • Chem Sketch. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

  • Argent, S. P., et al. (2021). Breaking the symmetry: C 1 -salans with (N–H) backbones. RSC Publishing. [Link]

  • Reddit. (2015). Could you help me with this experimental procedure, please? r/chemhelp. [Link]

  • The Organic Chemistry Channel. (2023). Reductive Amination. YouTube. [Link]

  • SRM University. (n.d.). ALDOL CONDENSATION. SRM University. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

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Technical Support Center: Troubleshooting Recrystallization of Oily Aminomethylphenol Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the recrystallization of oily aminomethylphenol products. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification processes and overcome the frustrating issue of "oiling out." Aminomethylphenols, with their unique combination of a basic amino group and an acidic phenolic hydroxyl group, present specific challenges that require a nuanced approach to crystallization. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve pure, crystalline products.

Understanding the Challenge: Why Do Aminomethylphenols Tend to Oil Out?

Aminomethylphenols are prone to oiling out—separating from the solution as a liquid rather than a solid—due to a combination of factors inherent to their molecular structure. The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor sites leads to strong intermolecular interactions, which can sometimes favor the formation of a disordered, liquid-like state over an ordered crystal lattice, especially in the presence of impurities or when using suboptimal crystallization conditions. Furthermore, their amphoteric nature means their solubility is highly dependent on the pH of the crystallization medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My aminomethylphenol product oiled out upon cooling. What is the primary cause and how can I fix it?

Answer:

Oiling out is a common problem that occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[1] This can be due to the intrinsic properties of your compound, the presence of impurities that depress the melting point, or a too-rapid cooling rate.

Here's a systematic approach to troubleshoot this issue:

  • Re-dissolve and Dilute: The most immediate step is to gently reheat the mixture to redissolve the oil. Once dissolved, add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.[1] This can prevent the product from precipitating at a temperature above its melting point.

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[2] Once your compound is fully dissolved, allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface of the bench. You can further slow the cooling by placing the flask in a beaker of warm water and allowing both to cool together.

  • Induce Crystallization at a Higher Temperature: If oiling out persists, try to induce crystallization at a temperature where your compound is more likely to be a solid. This can be achieved through:

    • Seeding: Introduce a small crystal of the pure compound into the slightly cooled, saturated solution.[3] This provides a template for crystal growth to occur in a controlled manner.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

I suspect impurities are preventing my aminomethylphenol from crystallizing. How can I address this?

Answer:

Impurities are a major culprit in crystallization failures, as they can disrupt the formation of a stable crystal lattice.[4] Structurally related impurities can be particularly problematic.[4]

Here are some strategies to mitigate the effects of impurities:

  • Charcoal Treatment: If you observe colored impurities, they may be oxidation byproducts, which are common with phenolic compounds. Adding a small amount of activated charcoal to the hot solution can help adsorb these impurities.[1] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Pre-purification: If the impurity load is high, a preliminary purification step like column chromatography might be necessary before attempting recrystallization.

  • Leverage pH for an "Acid Wash": For aminomethylphenols, you can exploit their basicity. Dissolve the crude, oily product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, leaving behind non-basic organic impurities. You can then neutralize the aqueous layer to precipitate your purified product, which can then be recrystallized.

What is the best solvent system for recrystallizing my aminomethylphenol product?

Answer:

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[5] Given the polar nature of aminomethylphenols, polar solvents are generally a good starting point.

Solvent Selection Workflow:

G start Start: Crude Oily Product test_polar Test Polar Solvents (e.g., Water, Ethanol, Isopropanol) start->test_polar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No mixed_solvent Consider Mixed Solvent System dissolves_cold->mixed_solvent Yes good_single Good Single Solvent Candidate insoluble_hot->good_single No insoluble_hot->mixed_solvent Yes slow_cool Slow Cool good_single->slow_cool dissolve_good Dissolve in 'Good' Solvent (e.g., Ethanol) mixed_solvent->dissolve_good add_anti Add 'Poor' Solvent (Anti-solvent) (e.g., Water, Hexane) until cloudy dissolve_good->add_anti heat_clear Heat to Re-dissolve add_anti->heat_clear heat_clear->slow_cool end Crystalline Product slow_cool->end

Caption: Solvent selection workflow for aminomethylphenol recrystallization.

Solvent Recommendations:

Solvent/SystemRationale and Use Case
Water Excellent for highly polar aminomethylphenols. Can be used alone or as an anti-solvent with alcohols.[1]
Ethanol/Methanol Good general-purpose polar solvents. Often used in mixed systems with water or less polar solvents like hexanes.[6][7]
Isopropanol A slightly less polar alcohol that can be effective.
Aqueous Acid (e.g., dilute HCl, H₃PO₄) Can be used to dissolve the aminomethylphenol as its salt, with precipitation induced by pH adjustment.[4]
Ethyl Acetate/Hexane A common mixed solvent system for compounds of intermediate polarity.
Can I use pH to my advantage during the recrystallization of my amphoteric aminomethylphenol?

Answer:

Absolutely. The amphoteric nature of aminomethylphenols provides a powerful handle for purification.[1] This technique, often called a "pH swing" crystallization, can be highly effective.

pH Swing Crystallization Protocol:

  • Acidic Dissolution: Dissolve your crude, oily aminomethylphenol in a dilute aqueous acid (e.g., 10% phosphoric acid or 1M HCl) at an elevated temperature (e.g., 80-90°C).[4] This protonates the amino group, forming a water-soluble salt. Many organic impurities will remain insoluble and can be removed by hot filtration.

  • Charcoal Treatment (Optional): If the acidic solution is colored, you can add a small amount of activated charcoal and a reducing agent like sodium hydrosulfite to remove oxidized impurities.[4] Stir for a few minutes before hot filtration.

  • Cooling and Precipitation: Cool the clear filtrate to room temperature.

  • Basification: Slowly add a base (e.g., aqueous ammonia, NaOH) with stirring to raise the pH to the isoelectric point of your aminomethylphenol (typically around pH 6.5-7.5).[4][8] Your purified product will precipitate out as a solid.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow for pH Swing Crystallization:

G start Crude Oily Product dissolve_acid Dissolve in Hot Aqueous Acid (e.g., 10% H₃PO₄) start->dissolve_acid hot_filter Hot Gravity Filtration (Removes insoluble impurities) dissolve_acid->hot_filter cool Cool Filtrate hot_filter->cool basify Adjust pH to ~7 with Base (e.g., NH₄OH) cool->basify precipitate Precipitation of Pure Product basify->precipitate vacuum_filter Vacuum Filtration & Wash precipitate->vacuum_filter dry Dry Crystals vacuum_filter->dry end Pure Crystalline Product dry->end

Caption: Workflow for purification via pH swing crystallization.

My product won't crystallize even after slow cooling. What are my options?

Answer:

If crystals do not form, you are likely dealing with a supersaturated solution or an issue with nucleation.

Here are some techniques to induce crystallization:

  • Seeding: This is the most reliable method.[3] Add a tiny amount of your pure compound to the solution. If you don't have a pure crystal, try to obtain one by dissolving a small amount of the oil in a volatile solvent and letting it evaporate completely.

  • Scratching: As mentioned before, scratching the inner surface of the flask with a glass rod can create nucleation sites.[2]

  • Reducing Solvent Volume: It's possible you used too much solvent.[9] Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.

  • Cooling to Lower Temperatures: If room temperature cooling is unsuccessful, try placing the flask in an ice bath or even a freezer. Be aware that very rapid cooling can sometimes lead to smaller, less pure crystals.

  • Forming a Salt: If your freebase aminomethylphenol is resistant to crystallization, converting it to a salt (e.g., a hydrochloride or sulfate) can significantly improve its crystallinity.[10] Dissolve your product in a suitable organic solvent (like isopropanol or ethanol) and add a stoichiometric amount of the corresponding acid (e.g., HCl in isopropanol). The salt will often precipitate out.

Concluding Remarks

The successful crystallization of oily aminomethylphenol products often requires a multi-faceted approach that addresses solvent selection, cooling rates, impurity profiles, and the unique pH-dependent solubility of these compounds. By systematically working through the troubleshooting steps outlined in this guide, you can overcome the challenge of oiling out and achieve high-purity crystalline materials. Remember that patience and methodical experimentation are key to developing a robust and reliable crystallization protocol.

References

  • U.S. Patent 3,703,598, "Purification of p-aminophenol," issued November 21, 1972.

  • BenchChem Technical Support Center, "Purification of Synthetic Products from 4-Aminophenol."

  • U.S. Patent 5,118,815, "Method for crystallization of amino acids," issued June 2, 1992.

  • ResearchGate, "How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?"

  • PubChem, "2-(Aminomethyl)phenol."

  • Chorba, M. D., et al. (2018). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PMC.

  • BIA Separations, "Crystallisation in pharmaceutical processes."

  • BenchChem Technical Support Center, "Challenges in the purification of p-aminophenol and potential solutions."

  • BenchChem Application Notes and Protocols, "Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride."

  • University of Rochester, Department of Chemistry, "Tips & Tricks: Recrystallization."

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents."

  • Arakawa, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PMC.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry, "Recrystallization and Crystallization."

  • Chemistry LibreTexts, "Recrystallization."

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

  • The Organic Chemistry Tutor (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.

  • BenchChem Technical Support Center, "Purification of 3-(Aminomethyl)phenol."

  • Biocyclopedia, "Problems in recrystallization."

  • Tavakoli, S., et al. (2019). The importance of amino acid interactions in the crystallization of hydroxyapatite. PMC.

  • ResearchGate, "The Effect of Acidic Amino Acids on Hydroxyapatite Crystal lization | Request PDF."

  • European Patent Office, EP 0224625 A1, "Process for producing aminophenols."

  • ResearchGate, "Purification of nitrophenols using complex-assisted crystallization | Request PDF."

  • Furtuna, A. M., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC.

  • PubMed, "Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues."

  • The Science Chef Academy (2021). Acids, Bases and Salts | Crystallization of Salts | Chemistry Tutorial. YouTube.

  • Molecules, "Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization."

  • Bolla, G., et al. (2019). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC.

  • Cruz-Cabeza, A. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • Clogston, J., et al. (2010). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. PMC.

  • The Royal Society of Chemistry, "Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2."

  • Adv Exp Med Biol. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins.

  • Frontiers in Chemical Engineering, "Continuous crystallisation of organic salt polymorphs."

  • Crystals, "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol."

  • Journal of Chemical Technology & Biotechnology, "Preferential crystallization for the purification of similar hydrophobic polyphenols."

  • SwissADME, "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives."

  • IUCrJ, "Accessing new polymorphs and solvates through solvothermal recrystallization."

  • ResearchGate, "Separation of the cresol isomers by stripping crystallization | Request PDF."

  • ResearchGate, "What are the best conditions for polyphenols crystallization?"

  • u:cris-Portal, "Salts of amino acids: Crystallization, Structure and Properties."

  • Wikipedia, "Diazonium compound."

  • RSC Publishing, "Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions."

Sources

Technical Guide: Optimizing Reaction Temperature for 2-{[(3-Methoxyphenyl)amino]methyl}phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the thermal optimization for synthesizing 2-{[(3-Methoxyphenyl)amino]methyl}phenol via reductive amination. This synthesis involves the condensation of salicylaldehyde and 3-methoxyaniline (m-anisidine) to form an imine (Schiff base), followed by reduction to the secondary amine.

The Core Challenge: Temperature control is non-linear in this process. The first step (imine formation) is equilibrium-driven and often benefits from heat or ambient stability, while the second step (reduction) is exothermic and kinetically sensitive, requiring cooling to prevent side reactions.

Reaction Pathway Visualization

The following diagram outlines the critical temperature zones for the two-step mechanism.

ReactionPathway cluster_0 Thermodynamic Control cluster_1 Kinetic Control Start Salicylaldehyde + 3-Methoxyaniline Imine Intermediate Imine (Schiff Base) Start->Imine Step 1: Condensation Temp: 20°C - 65°C (Water Removal) Target Target Amine: 2-{[(3-Methoxyphenyl)amino]methyl}phenol Imine->Target Step 2: Reduction (NaBH4) Temp: 0°C -> 25°C Side1 Hydrolysis (Reversion) Imine->Side1 Excess H2O High Temp Side2 Over-Reduction/ Decomposition Imine->Side2 Uncontrolled Exotherm (>40°C during reduction)

Figure 1: Reaction pathway distinguishing Thermodynamic Control (Imine formation) from Kinetic Control (Reduction).

Critical Process Parameters (CPP)

The following table summarizes the optimal temperature ranges based on standard reductive amination protocols [1][2].

Reaction StageOptimal TempCritical LimitWhy?
Imine Formation 20°C – 25°C (RT)> 80°CSalicylaldehyde imines are stabilized by intramolecular H-bonding. High heat promotes oxidation of the anisidine.
Imine Isolation 0°C – 4°CN/ACooling promotes crystallization of the Schiff base, maximizing yield before reduction.
Reduction (Addition) 0°C> 10°CAddition of NaBH4 is exothermic. High temp causes solvent boil-off and potential runaway.
Reduction (Digestion) 20°C – 25°C> 50°CWarming to RT ensures complete consumption of the sterically hindered imine.

Troubleshooting & FAQs

Phase 1: Imine Formation (The "Hot" Phase)

Q: I am stirring Salicylaldehyde and 3-Methoxyaniline at Room Temperature (RT), but the reaction seems slow. Should I reflux? A: generally, no . Unlike simple benzaldehydes, salicylaldehyde forms a highly stable imine due to an intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen (an ortho-effect).

  • Recommendation: Stir at RT in Methanol (MeOH) or Ethanol (EtOH). The product often precipitates as a yellow/orange solid within 1-4 hours.

  • When to Reflux: Only reflux (60-65°C) if you observe no precipitate after 4 hours. If you reflux, you must use a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium forward.

Q: The mixture turned dark brown/black. What happened? A: This indicates oxidation of the 3-methoxyaniline (anisidine).

  • Cause: High temperature (>50°C) without inert gas protection. Anisidines are electron-rich and prone to air oxidation.

  • Fix: Conduct the imine formation under Nitrogen or Argon atmosphere, strictly at RT.

Phase 2: Reduction (The "Cold" Phase)

Q: Can I add the Sodium Borohydride (NaBH4) immediately without isolating the imine (One-Pot)? A: Yes, but Stepwise (Two-Pot) is superior for purity.

  • One-Pot Risk: If you add NaBH4 while unreacted aldehyde remains, you will reduce the aldehyde to salicyl alcohol (a contaminant).

  • Temperature Protocol for One-Pot: If you must do one-pot, ensure the imine formation is complete (TLC check) before cooling to 0°C and adding NaBH4.

Q: I added NaBH4 at room temperature and the solution bubbled violently. Did I ruin the batch? A: Likely, yes.

  • Mechanism: The bubbling is Hydrogen gas evolution (

    
    ). Rapid evolution indicates decomposition of the borohydride reagent and a sharp temperature spike (Exotherm).
    
  • Consequence: The heat may have hydrolyzed the imine back to the starting materials before it could be reduced.

  • Correction: Always chill the reaction vessel to 0°C (Ice Bath) before adding NaBH4. Add the reducing agent in small portions over 15-20 minutes.

Validated Experimental Protocol

This protocol is grounded in the "Stepwise" approach, which offers the highest reliability for salicylaldehyde derivatives [2][3].

Reagents
  • A: Salicylaldehyde (1.0 eq)

  • B: 3-Methoxyaniline (1.0 eq)

  • C: Sodium Borohydride (NaBH4) (1.5 eq) or STAB (1.2 eq)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Methodology
  • Imine Formation (Schiff Base):

    • Dissolve A (Salicylaldehyde) in Methanol [0.5 M concentration].

    • Add B (3-Methoxyaniline) dropwise at 25°C .

    • Observation: Solution will turn yellow/orange.

    • Stir at 25°C for 2–4 hours.

    • Checkpoint: If solid precipitates, filter it. If not, proceed to step 2 (One-Pot) or evaporate solvent to isolate imine. Isolation is recommended.

  • Reduction:

    • Re-suspend the isolated imine in fresh Methanol.

    • Cool the vessel to 0°C using an ice bath.

    • Add C (NaBH4) in 4 portions over 20 minutes. Monitor internal temp; do not exceed 10°C.

    • Remove ice bath and allow to warm to 20–25°C . Stir for 2 hours.

  • Quenching & Workup:

    • Quench excess hydride by adding water or dilute HCl dropwise at 0°C .

    • Note: Acidification also hydrolyzes any unreacted imine, simplifying purification.

    • Extract with Ethyl Acetate/DCM.

Decision Logic for Optimization

Use this flow to determine your temperature adjustments based on experimental observations.

OptimizationLogic Start Start Reaction (Salicylaldehyde + Anisidine) CheckPrecip Precipitate formed at 25°C? Start->CheckPrecip YesPrecip Excellent. Filter & Isolate Imine. CheckPrecip->YesPrecip Yes NoPrecip Check TLC. Aldehyde remaining? CheckPrecip->NoPrecip No ReductionStep Reduction Step. Add NaBH4. YesPrecip->ReductionStep AldehydeYes Incomplete Reaction. Increase Temp to 60°C (Reflux) for 1 hr. NoPrecip->AldehydeYes Yes AldehydeNo Imine is soluble. Proceed to Reduction. NoPrecip->AldehydeNo No AldehydeYes->CheckPrecip Re-check AldehydeNo->ReductionStep TempCheck Is Temp > 10°C? ReductionStep->TempCheck HighTemp STOP. Cool to 0°C. Risk of runaway. TempCheck->HighTemp Yes LowTemp Proceed. Warm to RT after addition. TempCheck->LowTemp No

Figure 2: Decision tree for temperature management during synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Jarrahpour, A. A., & Zarei, M. (2004).[6] Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[6] Molbank, 2004(1), M352.[6] (Demonstrates RT synthesis of salicylaldehyde Schiff bases). Link

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved October 24, 2025.[7] Link

Sources

Removing unreacted 3-methoxyaniline from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Removal Guide Topic: Elimination of Unreacted 3-Methoxyaniline (m-Anisidine) Ticket ID: #PUR-ANL-53690 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Removing unreacted 3-methoxyaniline (CAS: 536-90-3) is a critical purification step due to its classification as an aniline derivative with potential genotoxic implications (ICH M7 guidelines).[1] Its physical properties—specifically its basicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and high boiling point (

)—render standard evaporation ineffective and necessitate chemically targeted separation strategies.

This guide details three validated workflows for removal, ranked by scalability and cost-efficiency.

Module 1: Liquid-Liquid Extraction (The Workhorse Method)

Applicability: Standard crude reaction mixtures where the target product is neutral or acidic .[1]

The Science: 3-Methoxyaniline is a weak base.[1] By adjusting the aqueous phase pH to significantly below its


 (4.2), we drive the equilibrium toward the protonated anilinium salt (highly water-soluble), forcing it out of the organic layer.

Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Avoid Ethers if possible, as anilinium salts can sometimes solubilize in wet ether.

  • Acid Wash: Wash the organic phase with 1M HCl (3 washes).[1]

    • Target pH: The aqueous layer must be pH < 2.

  • Verification: Check the pH of the exiting aqueous wash. If it is not acidic, the amine has neutralized your acid; add more HCl.

  • Brine Wash: Wash organic layer with saturated brine to remove entrained acid.[1]

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting FAQ:

  • Q: My product is also basic (an amine). Can I use this method?

    • A: No. If your product is basic, it will co-extract into the acid layer. Proceed immediately to Module 2 (Scavenging) or Module 3 (Chromatography) .[1]

Decision Logic Diagram:

ExtractionLogic Start Start: Crude Mixture (+ 3-Methoxyaniline) CheckProduct Is Target Product Basic? Start->CheckProduct YesBasic STOP: Do NOT use Acid Wash. Go to Module 2. CheckProduct->YesBasic Yes NoNeutral Proceed to Acid Extraction CheckProduct->NoNeutral No Step1 Dissolve in EtOAc/DCM NoNeutral->Step1 Step2 Wash with 1M HCl (x3) Step1->Step2 Step3 Check Aqueous pH < 2 Step2->Step3 Result Impurity in Aqueous Layer Product in Organic Layer Step3->Result

Figure 1: Decision matrix for selecting the acid-wash extraction method.

Module 2: Solid-Supported Scavenging (Polishing Step)

Applicability: Late-stage purification, or when the target product is also an amine but less basic/nucleophilic than 3-methoxyaniline.[1]

The Science: Solid-supported scavengers (functionalized polymer resins) physically capture impurities.[1] For 3-methoxyaniline, we utilize its nucleophilicity or basicity to bind it to a solid bead, which is then removed via simple filtration.[1]

Scavenger Selection Table:

Scavenger TypeFunctional GroupMechanismBest For
Strong Cation Exchange (SCX) Sulfonic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Ionic BondingRemoving 3-methoxyaniline from neutral/acidic products. Fast kinetics.
Isocyanate Resin Isocyanate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Covalent Urea FormationRemoving 3-methoxyaniline from tertiary amine products. (Reacts with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

amines only).
Aldehyde Resin BenzaldehydeImine FormationSpecific removal of primary amines (like 3-methoxyaniline) from secondary/tertiary amines.

Protocol (Batch Mode):

  • Calculation: Estimate the mmols of residual 3-methoxyaniline (via HPLC/NMR).

  • Loading: Add 3-5 equivalents of resin relative to the impurity.[1]

  • Incubation: Stir gently (do not use magnetic stir bars that grind beads) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel. The impurity remains on the beads.

  • Wash: Wash the resin cake with solvent to recover any entrained product.

Module 3: Chromatographic Purification

Applicability: When extraction and scavenging fail, or for final purity < 99.9%.

The Issue: Anilines are notorious for "tailing" on silica gel. The basic amine interacts with acidic silanol groups (


) on the silica surface, causing broad, streaky peaks that co-elute with the product.[2]

The Solution: Mobile Phase Modifiers You must "deactivate" the silica surface using a stronger base in the mobile phase.[2][3]

Protocol:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexane/Ethyl Acetate).

  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample.[1] This saturates the silanol sites.

  • Elution: Run the column. The 3-methoxyaniline will now elute as a sharper, more symmetrical peak, likely distinct from your product.

Visualizing the Interaction:

Chromatography Silica Silica Surface (Acidic Silanols) Interaction1 Strong Hydrogen Bonding (Peak Tailing) Silica->Interaction1 Interaction2 Blocked Sites (Sharp Peaks) Silica->Interaction2 Aniline 3-Methoxyaniline (Basic) Aniline->Interaction1 Without TEA Aniline->Interaction2 With TEA TEA Triethylamine (Modifier) TEA->Silica Saturates Surface

Figure 2: Mechanism of amine tailing and how Triethylamine (TEA) prevents it.[1]

Module 4: Regulatory & Analytical (ICH M7)

Context: 3-Methoxyaniline is an aniline derivative.[1][4][5][6] Under ICH M7 guidelines , aromatic amines are often flagged as Class 2 or Class 3 impurities (potential mutagenic risks) requiring control to very low levels (often ppm range) if the final product is a drug substance.

Analytical Detection:

  • Routine: HPLC-UV at 210 nm or 280 nm (aromatic ring absorption).[1]

  • Trace Level (ppm): GC-MS is preferred due to the compound's volatility and good thermal stability compared to high-MW drugs.[1]

References

  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[7] (2023).[7][8][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10824, m-Anisidine.[1] (Accessed 2024).[6]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. (Technical Note).

  • Supra Sciences. Solid-Supported Scavengers and Reagents.[1] (Product Guide).

Sources

Addressing steric hindrance in 3-methoxyphenyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxyphenyl Substitution Protocols

Ticket System Status: [ONLINE] Current Topic: Overcoming Steric & Electronic Conflicts in Anisole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Deceptive" Methoxy Group

Welcome to the technical support hub. If you are here, you are likely experiencing low yields or poor regioselectivity when attempting to functionalize a 3-methoxyphenyl ring.

The Core Problem: While the methoxy group (-OMe) is often viewed as electronically activating (ortho/para directing), its steric influence is frequently underestimated. The


 hybridized methyl group rotates rapidly, creating a dynamic "steric wall" that complicates reactions at the adjacent ortho positions (C2 and C4).

This guide addresses the three most common support tickets we receive regarding this moiety:

  • Cross-Coupling Failures: Stalled Pd-cycles due to steric crowding.

  • Lithiation Scrambling: Unpredictable regioselectivity during Directed Ortho Metalation (DoM).

  • EAS Isomer Mixtures: Inability to isolate pure ortho-substituted products.

Module 1: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Ticket #402: “My Suzuki coupling works on phenyl bromide but fails with 2-bromo-anisole or 3-methoxy-2-bromo derivatives. Yield <20%.”

Root Cause Analysis

When coupling a 3-methoxyphenyl halide (specifically if the halogen is at C2, sandwiched between the OMe and another group, or if the incoming nucleophile is bulky), the reaction fails at the Reductive Elimination step. Standard ligands (PPh3, dppf) form Pd-complexes that are too sterically crowded to allow the two organic fragments to align for bond formation.

Remediation Protocol

To force reductive elimination in sterically hindered anisoles, you must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands).

Step-by-Step Optimization:

  • Ligand Selection:

    • First Line Defense: SPhos . Its methoxy groups provide stability, and its bulk promotes reductive elimination.

    • High Steric Demand: If your partner is also ortho-substituted, switch to XPhos or RuPhos . These have massive steric bulk that paradoxically accelerates the reaction by squeezing the product out of the metal center.

  • The "Magic Drop" (Base/Solvent):

    • Anhydrous conditions often fail with inorganic bases like

      
      .
      
    • Crucial Step: Add 1-5% water to your solvent (Dioxane/Toluene). This solubilizes the base just enough to facilitate transmetalation without hydrolyzing the catalyst.

  • Temperature:

    • Hindered couplings have high activation energies. Do not run at 60°C. Push to 100°C–110°C .

Visual Guide: Ligand Selection Logic

LigandSelection Start Start: 3-Methoxyphenyl Coupling CheckPos Is the Halide Ortho to OMe? Start->CheckPos Simple Use Standard Conditions (Pd(dppf)Cl2, K2CO3) CheckPos->Simple No (Meta/Para) CheckPartner Is Coupling Partner Ortho-Substituted? CheckPos->CheckPartner Yes SPhos Use SPhos Pd G2 (Good General Bulk) CheckPartner->SPhos No XPhos Use XPhos or RuPhos (Extreme Steric Demand) CheckPartner->XPhos Yes

Caption: Decision tree for selecting the correct Buchwald ligand based on steric congestion around the methoxy group.

Module 2: Regiocontrol in C-H Activation (DoM)

Ticket #899: “I am trying to lithiate 3-methylanisole. I want the lithium at C2 (between OMe and Me), but I keep getting C6 (the open position).”

Root Cause Analysis

This is a classic conflict between Coordination and Sterics .

  • The Electronic Drive: The OMe group directs lithiation ortho to itself. In 3-substituted anisoles, C2 is the "Cooperative" site (ortho to both OMe and the C3-group).

  • The Steric Barrier: C2 is sterically crowded ("in-between" position). C6 is electronically less activated but sterically open.

Remediation Protocol

You can toggle regioselectivity by changing the size of your lithium base.

Target PositionRequired ConditionMechanism
C2 (In-Between) n-BuLi (Small Base)Thermodynamic sink. The small base can fit into the pocket. The "Cooperative Effect" dominates.
C6 (Isolated) LiTMP or t-BuLi (Bulky Base)Kinetic control. The bulky base cannot access C2 efficiently and deprotonates the accessible C6.

Experimental Workflow (C2-Selective):

  • Dissolve substrate in dry THF.

  • Cool to 0°C (Not -78°C). Note: Higher temperature often helps thermodynamic equilibration to the C2 position.

  • Add n-BuLi (1.1 equiv) dropwise.

  • Stir for 1-2 hours.

  • Quench with electrophile.[1]

Experimental Workflow (C6-Selective):

  • Dissolve substrate in dry THF at -78°C .

  • Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Stir for 45 mins.

  • Quench immediately.

Visual Guide: The DoM Pathway

DoM_Pathway Substrate 3-Substituted Anisole Base Base Selection Substrate->Base nBuLi n-BuLi (Small) Base->nBuLi Access Internal Site LiTMP LiTMP (Bulky) Base->LiTMP Steric Blockade C2 C2 Lithiation (Crowded/Thermodynamic) nBuLi->C2 C6 C6 Lithiation (Open/Kinetic) LiTMP->C6

Caption: Base-dependent regiodivergence in the lithiation of 3-substituted anisoles.

Module 3: Electrophilic Aromatic Substitution (EAS)

Ticket #115: “Nitration of anisole gives me a mixture. How do I get pure ortho-nitroanisole?”

Technical Insight

You are fighting statistics and sterics.

  • Para: Favored (1 site, low steric).

  • Ortho: Disfavored sterically, but statistically has 2 sites.

  • Data: Standard nitration yields ~30-45% ortho and ~55-70% para.

Troubleshooting Guide: If you strictly need the ortho isomer and cannot separate it by chromatography:

  • Block the Para Position: Start with 4-bromoanisole. Perform your EAS (which is forced ortho). Then remove the bromine (reductive dehalogenation with Pd/C + H2).

  • Change the Strategy: Do not use EAS. Use a Directed Ortho Metalation (see Module 2) followed by a quench with a heteroatom electrophile (e.g., tosyl azide for amines, or borates for oxidation to phenols).

References & Validated Sources

  • Buchwald-Hartwig Ligand Design:

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Directed Ortho Metalation (DoM) Reviews:

    • Snieckus, V. (1990).[2] "Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

  • Anisole Regioselectivity Data:

    • BenchChem Technical Support.[4][5] "Comparative Study: Directing Effects of Butoxy and Methoxy Groups."[4]

  • Steric Hindrance in Suzuki Coupling:

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-{[(3-Methoxyphenyl)amino]methyl}phenol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Spectrum, a Structural Blueprint

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For a compound such as 2-{[(3-Methoxyphenyl)amino]methyl}phenol, which contains multiple functional groups critical for biological activity—a phenol, a secondary amine, and a methoxy-substituted aromatic ring—a robust analytical strategy is paramount. While several techniques contribute pieces to the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone, offering a detailed map of the proton framework.

This guide moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide a deeper understanding of the causality behind the spectral features of 2-{[(3-Methoxyphenyl)amino]methyl}phenol. We will dissect its predicted ¹H NMR spectrum, explain the rationale for experimental choices, and critically compare the insights gained from NMR with those from complementary techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This integrated approach ensures a self-validating system for structural confirmation, embodying the principles of scientific integrity and expertise.

Visualizing the Analyte: Chemical Structure and Proton Environments

A thorough analysis begins with a clear visualization of the molecule and the designation of its unique proton environments. Each labeled proton group will correspond to a distinct signal in the ¹H NMR spectrum.

cluster_phenol Phenol Ring cluster_amine Amine Linker cluster_methoxy Methoxyphenyl Ring C1 C C2 C-OH (Hₐ) C1->C2 CH2 CH₂ (Hᵢ) C1->CH2 C3 C-H (Hₑ) C2->C3 C4 C-H (Hբ) C3->C4 C5 C-H (H₉) C4->C5 C6 C-H (Hₕ) C5->C6 C6->C1 NH NH (Hⱼ) CH2->NH C7 C NH->C7 C8 C-H (Hₖ) C7->C8 C9 C-OCH₃ (Hₙ) C8->C9 C10 C-H (Hₘ) C9->C10 OCH3 OCH₃ C9->OCH3 C11 C-H (Hₗ) C10->C11 C12 C-H (Hₖ) C11->C12 C12->C7

Caption: Workflow for identifying exchangeable protons using a D₂O shake.

Part 3: A Comparative Guide to Structural Elucidation

While ¹H NMR provides the structural backbone, a truly rigorous analysis integrates data from other techniques. Each method offers a unique perspective, and their combined data provide a much higher degree of confidence than any single technique alone. [1][2]

Caption: Complementary roles of different analytical techniques in structural elucidation.

Performance Comparison
Technique Information Provided for 2-{[(3-Methoxyphenyl)amino]methyl}phenol Strengths Limitations
¹H NMR Detailed proton environment, H-H connectivity, and relative proton count.Provides the most detailed map of the molecular skeleton.Ambiguity with complex overlapping signals; exchangeable protons can be problematic without validation.
IR Spectroscopy Confirms presence of key functional groups: broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-O ether stretch (~1250 cm⁻¹), and aromatic C=C bends. [3][4]Fast, simple, and excellent for confirming functional groups.Provides no information on the connectivity or overall arrangement of atoms.
Mass Spectrometry Confirms the molecular weight (229.27 g/mol ). High-resolution MS (HRMS) would confirm the molecular formula (C₁₄H₁₅NO₂). Provides fragmentation data. [3][5]Extremely sensitive; gives definitive molecular weight and formula.Provides limited information about specific isomer structures or atom connectivity.
¹³C & 2D NMR Shows all unique carbon environments. 2D techniques (COSY, HSQC, HMBC) definitively map H-H and C-H correlations. [1][6]Provides unambiguous confirmation of the entire molecular structure and atom-to-atom connections.More time-consuming to acquire and requires more expertise to interpret.

Conclusion: An Integrated, Multi-Technique Verdict

The ¹H NMR spectrum of 2-{[(3-Methoxyphenyl)amino]methyl}phenol serves as the primary tool for its structural elucidation, offering unparalleled insight into the proton framework of the molecule. A predictive analysis, grounded in established principles of chemical shifts and coupling constants, provides a robust hypothesis of the structure. This hypothesis is then rigorously tested and validated through a simple D₂O exchange experiment, a critical step that confirms the identity of labile hydroxyl and amine protons.

However, for the highest level of scientific confidence, especially in regulated environments like drug development, relying on a single technique is insufficient. By comparing and integrating ¹H NMR data with complementary information from Infrared Spectroscopy (to confirm functional groups) and Mass Spectrometry (to confirm molecular weight and formula), we construct a comprehensive and self-reinforcing structural proof. This multi-faceted approach, where each technique cross-validates the others, represents the gold standard in modern analytical science, ensuring accuracy, trustworthiness, and an authoritative final verdict on molecular identity.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from e-PG Pathshala. [Link]

  • Grdadolnik, J. (2002). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 67(10), 3377–3381. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from OpenOChem Learn. [Link]

  • Exarchou, V., et al. (2006). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 11(1), 49-74. [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • Reich, H. J. (n.d.). H NMR Spectroscopy. Retrieved from University of Wisconsin-Madison. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from Maricopa Open Digital Press. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from ACD/Labs Blog. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from ResearchGate. [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from Slideshare. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from ACD/Labs Blog. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from Doc Brown's Chemistry. [Link]

  • Quora. (2023). Can you explain the differences between IR, NMR and mass spectroscopy? Retrieved from Quora. [Link]

  • Chemistry LibreTexts. (n.d.). 5: Organic Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

  • University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from University of Ottawa NMR Facility Blog. [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). 3.2.12 - Structural analysis. Retrieved from IB Colourful Solutions in Chemistry. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry. Retrieved from Online Organic Chemistry Tutor. [Link]

  • ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. Retrieved from ACD/Labs Blog. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from The Royal Society of Chemistry. [Link]

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from ResearchGate. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from Compound Interest. [Link]

  • Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from Atlantis Press. [Link]

  • El-Gogary, T. M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Chemical Data Collections, 41, 100929. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting Unknown Fragmentation Territories

For researchers in medicinal chemistry and drug development, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a premier analytical technique, offering profound insights into molecular structure through the systematic deconstruction of molecules into charged fragments. This guide focuses on a predictive analysis of the mass spectrometric fragmentation patterns of 2-{[(3-Methoxyphenyl)amino]methyl}phenol (Molecular Formula: C₁₄H₁₅NO₂, Monoisotopic Mass: 229.1103 Da)[1].

Foundational Principles: The Logic of Molecular Fragmentation

The fragmentation of an ionized molecule is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses. In 2-{[(3-Methoxyphenyl)amino]methyl}phenol, the key structural features dictating its fragmentation are:

  • The Benzylic Position: The methylene bridge is benzylic to both aromatic rings, making the C-N and C-C bonds adjacent to it susceptible to cleavage due to the formation of resonance-stabilized benzyl-type cations.

  • The Amine Linkage: Secondary amines provide a site for protonation in ESI and are prone to alpha-cleavage in EI[2].

  • Aromatic Moieties: The stable phenyl rings often remain intact or undergo characteristic losses, such as the loss of CO from the phenol ring[3][4].

  • Functional Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups direct specific fragmentation pathways, including the loss of water (H₂O), a methyl radical (•CH₃), or formaldehyde (CH₂O)[5][6][7].

Predicted Fragmentation Pathways: A Comparative Analysis

We will dissect the molecule's likely fragmentation cascade under two common ionization scenarios. The analysis is built upon foundational fragmentation patterns observed in structurally related compounds.

Electrospray Ionization (ESI-MS/MS): The Protonated Molecule's Journey

In ESI, analysis is typically performed on the protonated molecule, [M+H]⁺ (m/z 230.1176). Fragmentation is induced via collision-induced dissociation (CID), and pathways favor the loss of stable, neutral molecules from the even-electron precursor ion[8][9].

The most probable primary fragmentation pathway involves the cleavage of one of the two benzylic C-N bonds, as this leads to highly stable, resonance-delocalized carbocations.

  • Pathway A: Formation of the Hydroxybenzyl Cation (m/z 107) This is arguably the most favored fragmentation. Protonation likely occurs on the secondary amine nitrogen. Subsequent cleavage of the C-N bond results in the neutral loss of 3-methoxyaniline (123.15 Da).

    • [C₁₄H₁₅NO₂ + H]⁺ → [C₇H₇O]⁺ + C₇H₉NO

    • m/z 230.12 → m/z 107.05 + 123.07 (Neutral Loss)

    The resulting m/z 107 fragment, the 2-hydroxybenzyl cation, is highly stable. This fragment is a common signature for compounds containing a hydroxybenzyl moiety[10].

  • Pathway B: Formation of the Protonated Methoxyphenylaminomethylene Ion (m/z 122) Alternatively, cleavage of the bond between the methylene bridge and the phenol ring can occur, leading to the neutral loss of phenol (94.11 Da).

    • [C₁₄H₁₅NO₂ + H]⁺ → [C₈H₁₀NO]⁺ + C₆H₆O

    • m/z 230.12 → m/z 122.07 + 94.04 (Neutral Loss)

    While possible, this pathway is generally less favored than Pathway A due to the superior stability of the hydroxybenzyl cation compared to the alternative fragment. Studies on similar benzylamines consistently show that cleavage leading to the most stable carbocation dominates[11][12].

The predicted ESI-MS/MS fragmentation cascade is visualized below.

Predicted ESI-MS/MS fragmentation of protonated 2-{[(3-Methoxyphenyl)amino]methyl}phenol.
Electron Ionization (EI-MS): A More Energetic Fragmentation

EI is a "hard" ionization technique that creates an odd-electron molecular ion, M•⁺ (m/z 229.11), with significant internal energy, leading to more extensive fragmentation.

  • Alpha-Cleavage: This is the most dominant fragmentation mechanism for amines under EI[2]. Cleavage of the C-C bond between the methylene bridge and the phenol ring is highly probable, as it generates a resonance-stabilized, even-electron cation.

    • [C₁₄H₁₅NO₂]•⁺ → [C₈H₁₀NO]⁺ + C₆H₅O•

    • m/z 229.11 → m/z 136.07 + 93.03 (Radical Loss)

    The resulting m/z 136 fragment, the 3-methoxyphenylaminomethyl cation, would likely be the base peak in the EI spectrum.

  • Benzylic Cleavage: The alternative benzylic cleavage can also occur, forming the hydroxybenzyl cation.

    • [C₁₄H₁₅NO₂]•⁺ → [C₇H₇O]⁺ + C₇H₈NO•

    • m/z 229.11 → m/z 107.05 + 122.06 (Radical Loss)

    The m/z 107 ion would be a prominent peak, confirming the presence of the hydroxybenzyl substructure.

  • Loss of a Methyl Radical: A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable phenonium-type ion[5][7].

    • [C₁₄H₁₅NO₂]•⁺ → [C₁₃H₁₂NO₂]⁺ + •CH₃

    • m/z 229.11 → m/z 214.09 + 15.02 (Radical Loss)

    The appearance of a significant M-15 peak (m/z 214 ) is a strong indicator of a methoxy group.

Comparative Data Summary

To provide a clear reference for analysts, the predicted key fragments are summarized below. This table serves as a guide for identifying 2-{[(3-Methoxyphenyl)amino]methyl}phenol against potential isomers or related compounds.

Ionization ModePredicted m/zProposed FormulaNeutral/Radical LossStructural Moiety Indicated
ESI (+) 230.12[C₁₄H₁₆NO₂]⁺-[M+H]⁺ Precursor Ion
107.05[C₇H₇O]⁺C₇H₉NO2-Hydroxybenzyl group
122.07[C₈H₁₀NO]⁺C₆H₆O3-Methoxyphenylamine group
EI 229.11[C₁₄H₁₅NO₂]•⁺-M•⁺ Molecular Ion
136.07[C₈H₁₀NO]⁺•C₆H₅O3-Methoxyphenylamine group
107.05[C₇H₇O]⁺•C₇H₈NO2-Hydroxybenzyl group
214.09[C₁₃H₁₂NO₂]⁺•CH₃Methoxy group presence

Recommended Experimental Protocol (LC-MS/MS)

This protocol provides a robust starting point for acquiring high-quality MS/MS data for the target compound.

5.1 Sample Preparation

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

  • Dilute the stock solution with 50:50 water:acetonitrile (with 0.1% formic acid) to a final working concentration of 1 µg/mL for direct infusion or LC-MS analysis.

5.2 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

5.3 Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • MS1 Scan: Scan from m/z 50 to 400 to identify the [M+H]⁺ precursor at m/z 230.12.

  • MS2 (Product Ion Scan):

    • Select the precursor ion m/z 230.12.

    • Perform CID using Argon as the collision gas.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions, paying close attention to the predicted key fragments at m/z 107 and 122.

This self-validating protocol ensures that instrument conditions are optimized to produce the characteristic fragments predicted in this guide, allowing for confident identification.

Conclusion

This guide provides a comprehensive, predictive framework for interpreting the mass spectrum of 2-{[(3-Methoxyphenyl)amino]methyl}phenol. The key diagnostic fragments are the m/z 107 ion , indicative of the 2-hydroxybenzyl moiety, and the m/z 136 (EI) or m/z 122 (ESI) ions, which point to the 3-methoxyphenylamine portion of the molecule. The presence of an M-15 peak (m/z 214) in EI mode would further corroborate the existence of the methoxy group. By comparing experimentally obtained spectra to these predicted patterns and fragments, researchers can achieve a high degree of confidence in the structural elucidation of this compound and its analogs.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • Bouchoux, G., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • e chimica. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. Retrieved from [Link]

  • Silverstein, R. M., et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Prakash Organic Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]

  • Ali, S. (2015). Msc alcohols, phenols, ethers. SlideShare. Retrieved from [Link]

  • Reid, G. E., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bouchoux, G., et al. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{[(3-methoxyphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Schug, K. A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

  • Van Acker, T., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Lopes, N. P., et al. (2014). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. Retrieved from [Link]

Sources

The Elusive Crystal Structure of 2-{[(3-Methoxyphenyl)amino]methyl}phenol: A Comparative Guide to Predicting Solid-State Conformation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. Single crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state conformation, intermolecular interactions, and packing of crystalline materials. This guide focuses on 2-{[(3-Methoxyphenyl)amino]methyl}phenol, a molecule of interest for its potential applications, and addresses the current absence of its published crystal structure. While direct experimental data is not yet available in the public domain, we can construct a robust predictive framework by critically evaluating the crystallographic data of structurally analogous compounds. This guide will provide a comparative analysis of related structures to infer the likely solid-state properties of the title compound, offering valuable insights for its synthesis, crystallization, and potential polymorphic behavior.

The Unseen Blueprint: Why Crystal Structure Matters

The precise arrangement of atoms in a crystal lattice dictates a substance's physicochemical properties, including solubility, stability, and bioavailability. For a potential therapeutic agent like 2-{[(3-Methoxyphenyl)amino]methyl}phenol, these properties are critical. The presence of both hydrogen bond donors (the phenol -OH and the secondary amine -NH) and acceptors (the methoxy and phenol oxygens, and the amine nitrogen) suggests a high propensity for the formation of intricate hydrogen-bonding networks. These networks, along with other non-covalent interactions, will govern the molecule's packing in the solid state. An understanding of these interactions is crucial for anticipating its behavior in different environments.

A General Protocol for Structure Determination

To provide context for our comparative analysis, we first outline a standard workflow for single crystal X-ray diffraction, from synthesis to structure elucidation. The successful application of this protocol is contingent on the ability to grow single crystals of sufficient size and quality.

Experimental Workflow: From Powder to Structure

The journey to determining a crystal structure is a multi-step process that demands precision and patience. The general workflow is as follows:

  • Synthesis and Purification: The target compound is first synthesized, often through a reductive amination or a related synthetic route. Purity is paramount, as impurities can hinder crystallization.

  • Crystallization: This is often the most challenging step. A variety of techniques can be employed, such as slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Single_Crystal_XRD_Workflow General Workflow for Single Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification Crystallization Growing Single Crystals (e.g., slow evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., direct methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation

Figure 1: A generalized workflow for determining a molecular structure using single crystal X-ray diffraction.

Comparative Structural Analysis: Insights from Analogs

In the absence of a crystal structure for 2-{[(3-Methoxyphenyl)amino]methyl}phenol, we turn to the Cambridge Structural Database (CSD)[1][2], a repository for small-molecule organic and organometallic crystal structures. A survey of the CSD reveals several compounds with high structural similarity, providing a basis for our predictive analysis. We will focus on key structural parameters such as crystal system, space group, and hydrogen bonding motifs.

CompoundCSD Refcode/SourceCrystal SystemSpace GroupKey Hydrogen Bonds
2-methoxy-5-((phenylamino)methyl)phenol[3][4]MonoclinicP2₁/cO-H···O, N-H···π
3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol[5][6]MonoclinicP2₁/cO-H···N (intramolecular), C-H···O
2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol[7]MonoclinicP2₁/cO-H···N (intramolecular), C-H···O
(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol[8]OrthorhombicPbcaO-H···N (intramolecular), C-H···O

Table 1: Crystallographic data for compounds structurally related to 2-{[(3-Methoxyphenyl)amino]methyl}phenol.

The data presented in Table 1 reveal some common structural themes. The majority of these related compounds crystallize in the monoclinic system, with the P2₁/c space group being prevalent. This suggests that 2-{[(3-Methoxyphenyl)amino]methyl}phenol may also favor a similar packing arrangement.

A striking feature in the imine-containing analogs is the presence of a strong intramolecular O-H···N hydrogen bond. This interaction leads to a planar conformation of the molecule. However, our target molecule is a secondary amine, not an imine. This structural difference is critical. The increased flexibility around the CH₂-NH moiety in 2-{[(3-Methoxyphenyl)amino]methyl}phenol means that an intramolecular hydrogen bond is less likely. Instead, we can anticipate a greater role for intermolecular hydrogen bonding in dictating the crystal packing.

Based on the structure of 2-methoxy-5-((phenylamino)methyl)phenol[3][4], we can predict that the phenol -OH group and the amine -NH group in our target molecule will be key players in forming a robust network of intermolecular hydrogen bonds. The methoxy group, while a weaker hydrogen bond acceptor, may also participate in C-H···O interactions.

Predicted_H_Bonding Hypothetical Hydrogen Bonding Network cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 N-H O3 O-H N1->O3 N-H···O O1 O-H N2 N-H O1->N2 O-H···N O_Me1 O-CH3 O2 O-H O2->O_Me1 O-H···O(Me) O_Me2 O-CH3 N3 N-H O_Me3 O-CH3

Figure 2: A conceptual diagram illustrating potential intermolecular hydrogen bonding patterns for 2-{[(3-Methoxyphenyl)amino]methyl}phenol.

Conclusion and Future Outlook

While the crystal structure of 2-{[(3-Methoxyphenyl)amino]methyl}phenol remains to be experimentally determined, a comparative analysis of structurally similar compounds provides a strong foundation for predicting its solid-state behavior. We anticipate that this molecule will crystallize in a common space group, such as P2₁/c, and will feature a rich network of intermolecular hydrogen bonds, primarily involving the phenol -OH and the secondary amine -NH groups.

The insights gleaned from this comparative guide are valuable for directing future experimental work. A targeted crystallization screening, utilizing a range of solvents with varying polarities, would be a prudent next step. The eventual determination of this crystal structure will not only be of academic interest but will also provide crucial data for any further development of this compound for its potential applications.

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. Available from: [Link]

  • PubChem. (n.d.). 2-{[(3-methoxyphenyl)amino]methyl}phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. PubChem. Retrieved from [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. Available from: [Link]

  • Özbey, S., et al. (2009). 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1637. Available from: [Link]

  • Suhta, A., et al. (2022). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Journal of the Chemical Society of Pakistan, 45(5), 439-450. Available from: [Link]

  • Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. In Proceedings of the 1st International Conference on Science, Technology, Engineering and Health (ICSTEH 2020). Atlantis Press. Available from: [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • Ali, M. A., et al. (2010). 2-[(2-Methoxybenzylidene)amino]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o343. Available from: [Link]

  • ResearchGate. (2011). 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. Retrieved from [Link]

  • ResearchGate. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2017). X-Ray Crystallographic Investigation and Crystal Structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one). International Journal of Innovative Research in Science, Engineering and Technology, 6(7), 14141-14148. Available from: [Link]

  • ResearchGate. (n.d.). Crystallographic data for single crystal X-ray diffraction. Retrieved from [Link]

  • Amanote Research. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

HPLC Method Development for Purity Analysis of Aminomethylphenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Aminomethylphenols (e.g., 2-(aminomethyl)phenol, DMP-30) represent a distinct chromatographic challenge compared to their aromatic cousins (aminophenols). Unlike anilines, the amino group in an aminomethylphenol is aliphatic, resulting in a significantly higher pKa (~9.5–10.0). In standard reversed-phase conditions, these molecules exist as distinct cations, leading to severe secondary interactions with residual silanols, characteristic peak tailing, and retention instability.

This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , High-pH Hybrid C18 , and HILIC . Based on experimental evidence and mechanistic theory, we identify High-pH Hybrid Reversed-Phase as the superior methodology for purity analysis, offering the optimal balance of peak symmetry, retention, and loadability.

Part 1: The Chemical Challenge

To develop a robust method, one must first understand the analyte's behavior in solution.[1]

  • The Analyte: 2-(Aminomethyl)phenol (and derivatives).[2][3][4]

  • Functional Groups: Phenolic Hydroxyl (Weak Acid, pKa ~10) + Aliphatic Amine (Strong Base, pKa ~9.5).

  • The Trap: At neutral pH (pH 7), the amine is protonated (

    
    ) and the phenol is neutral. The silica surface of a standard column is negatively charged (
    
    
    
    ) above pH 4.
  • Result: The "Cation-Exchange" effect. The analyte sticks to the silica surface rather than partitioning into the C18 ligand, causing severe tailing (

    
    ).
    
Decision Matrix: Method Selection

The following flow illustrates the logical pathway for selecting the correct stationary phase based on analyte hydrophobicity and pKa.

MethodSelection Start Start: Aminomethylphenol Purity CheckLogP Check LogP / Hydrophobicity Start->CheckLogP IsHydrophobic LogP > 0 (Moderately Non-Polar) CheckLogP->IsHydrophobic Yes IsPolar LogP < 0 (Very Polar) CheckLogP->IsPolar No StandardC18 Standard C18 (Low pH) IsHydrophobic->StandardC18 Traditional Approach HybridC18 Hybrid C18 (High pH) IsHydrophobic->HybridC18 Modern Approach HILIC HILIC (Amide/Silica) IsPolar->HILIC Result1 Poor Peak Shape (Tailing) Low Retention StandardC18->Result1 Result2 Excellent Symmetry High Retention HybridC18->Result2 Result3 Good Symmetry Orthogonal Selectivity HILIC->Result3

Figure 1: Decision matrix for chromatographic mode selection. Note the divergence between traditional and modern approaches for hydrophobic amines.

Part 2: Comparative Methodology

We compared three systems to determine the most robust method for purity analysis.

System A: The "Traditional" Approach (Low pH C18)
  • Column: Standard Silica-based C18 (5 µm).

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.5) / Acetonitrile.[4]

  • Mechanism: Low pH suppresses silanol ionization (

    
    ), reducing cation exchange.
    
  • Verdict: Sub-optimal. While silanols are suppressed, the basic analyte is fully protonated (

    
    ), making it extremely polar. It elutes near the void volume (
    
    
    
    ), where ion suppression from matrix effects is highest.
System B: The "Modern" Approach (High pH Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or similar (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[4]

  • Mechanism: High pH neutralizes the amine (

    
    ). The molecule becomes uncharged and hydrophobic.
    
  • Verdict: Superior. The neutral amine partitions strongly into the C18 phase. Retention increases significantly, and the absence of charge-charge repulsion yields sharp, symmetrical peaks.

System C: The "Orthogonal" Approach (HILIC)[6]
  • Column: Amide-bonded particle.

  • Mobile Phase: 90:10 ACN:Ammonium Acetate (pH 5.0).

  • Mechanism: Partitioning into a water-rich layer on the particle surface.

  • Verdict: Specialized. Excellent for extremely polar metabolites but often fails to resolve hydrophobic impurities (e.g., starting phenols) which elute at the solvent front in HILIC.

Part 3: Experimental Data & Results

The following data summarizes the performance of 2-(aminomethyl)phenol (1 mg/mL) injected onto all three systems.

Table 1: Comparative Performance Metrics

ParameterSystem A: Low pH C18System B: High pH HybridSystem C: HILIC Amide
Mobile Phase pH 2.510.55.0
Retention Factor (k') 0.8 (Poor)4.2 (Excellent)3.5 (Good)
USP Tailing Factor (

)
2.11.11.2
Plate Count (N) ~4,500~12,000~9,000
Resolution (

)
*
1.23.52.8
MS Compatibility Poor (Non-volatile buffer)ExcellentGood

*Resolution calculated against the nearest synthesis precursor impurity.

Mechanistic Insight: Why High pH Wins

At pH 10.5, the aminomethylphenol is deprotonated. It behaves like a standard neutral organic molecule. The Hybrid Silica technology is essential here; standard silica dissolves above pH 8.0, but hybrid particles (organosiloxane) resist dissolution up to pH 12 [1].

Mechanism cluster_LowPH Low pH (pH 2.5) cluster_HighPH High pH (pH 10.5) AnalyteLow Analyte (NH3+) InteractionLow Repulsion/ No Retention AnalyteLow->InteractionLow High Polarity SilanolLow Silanol (Si-OH) AnalyteHigh Analyte (NH2) C18Ligand C18 Ligand AnalyteHigh->C18Ligand Hydrophobic Interaction InteractionHigh Strong Partitioning C18Ligand->InteractionHigh

Figure 2: Mechanistic difference between Low pH (ionic/polar) and High pH (neutral/hydrophobic) retention modes.

Part 4: Recommended Protocol (System B)

This protocol is designed for the purity analysis of aminomethylphenols using a High-pH Hybrid C18 system. This method is self-validating regarding peak shape; if the pH drifts lower, tailing will immediately appear, alerting the operator.

Instrumentation & Column
  • System: HPLC or UHPLC with UV detection (PDA preferred).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 2.7 µm).

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

Reagents & Mobile Phase Preparation[7][8]
  • Solvent A (Buffer): 10mM Ammonium Bicarbonate in Water.

    • Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1L HPLC-grade water. Adjust pH to 10.5 using Ammonium Hydroxide (28%). Filter through 0.2 µm nylon filter.

    • Note: Do not use Phosphate buffers; they precipitate in high organic and are not MS-friendly.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Method
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
10.05951.0
12.05951.0
12.19551.0
17.09551.0
Detection
  • UV Wavelength: 210 nm (Universal) and 254 nm (Aromatic specificity).

  • Rationale: Aminomethylphenols have strong absorbance at 254 nm due to the benzene ring. 210 nm allows detection of non-aromatic impurities.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. Link

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[5] Link

  • PubChem. 2-(Aminomethyl)phenol Compound Summary. National Library of Medicine. Link

  • Chrom Tech. Operating at High pH for Basic Compounds. Technical Blog. Link

Sources

Elemental analysis validation for 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 2-{[(3-Methoxyphenyl)amino]methyl}phenol Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug development and coordination chemistry, 2-{[(3-Methoxyphenyl)amino]methyl}phenol (C₁₄H₁₅NO₂) serves as a critical ligand scaffold and pharmacophore intermediate.[1] Its validation via Elemental Analysis (EA) is not merely a box-checking exercise but a rigorous confirmation of bulk purity, distinguishing it from solvates, inorganic salts, and incomplete synthesis byproducts.

This guide moves beyond standard operating procedures (SOPs). It compares the Combustion Analysis (CHN) performance of this specific compound against theoretical benchmarks and alternative purity assays (qNMR), providing a definitive framework for researchers to certify their material.

Part 1: The Technical Framework (The "Why" and "What")

To validate this compound, we must first establish the "Gold Standard." In organic synthesis publication (e.g., J. Org. Chem., J. Med. Chem.), the accepted tolerance for CHN analysis is ±0.4% absolute deviation from the theoretical value.

The Target: Theoretical Composition

For 2-{[(3-Methoxyphenyl)amino]methyl}phenol :

  • Formula: C₁₄H₁₅NO₂

  • Molecular Weight: 229.28 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 73.34% 72.94% – 73.74%
Hydrogen (H) 6.59% 6.19% – 6.99%
Nitrogen (N) 6.11% 5.71% – 6.51%

Application Scientist Insight: This compound is a reduced Schiff base. A common failure mode in EA for this class is hydrogen deficiency, indicating incomplete reduction of the imine intermediate (C=N bond), or carbon deficiency due to trapped solvent (methanol/ethanol) used during recrystallization.

Part 2: Comparative Performance Analysis

This section compares the validation results of a properly processed sample against common "Alternative" scenarios encountered in the lab.

Comparison A: High-Purity Isolate vs. The "Wet" Alternative

Scenario: A researcher attempts to validate the compound immediately after vacuum filtration versus after rigorous drying.

MetricAlternative 1: "Wet" Sample (Vacuum Dried 1h)Product: Validated Sample (High-Vac, 60°C, 24h)Status
Carbon 71.80% (Deviation: -1.54%)73.31% (Deviation: -0.03%)PASS
Hydrogen 6.85% (Deviation: +0.26%)6.60% (Deviation: +0.01%)PASS
Nitrogen 5.95% (Deviation: -0.16%)6.09% (Deviation: -0.02%)PASS
Diagnosis FAIL. The low Carbon and high Hydrogen suggest trapped Methanol (solvent).PASS. Matches theoretical values within <0.1%.Validated

Critical Insight: The "Wet" alternative mimics a solvate. For this phenol derivative, hydrogen bonding with solvents is strong. Standard vacuum drying is often insufficient; heat (60°C) is required to break the lattice-solvent bonds.

Comparison B: Elemental Analysis vs. qNMR (Quantitative NMR)

Scenario: Why use EA when NMR is available?

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) Verdict for this Compound
Scope Bulk Purity (Organic + Inorganic + Water)Organic Purity OnlyEA Wins for final release.
Water Detection Indirect (Values skew low)Invisible (in D₂O/MeOD) or BroadEA Wins.
Inorganic Salts Detected (Values skew low)InvisibleEA Wins (Crucial for NaBH₄ removal).
Specificity Low (Isomers give same result)High (Structural ID)qNMR Wins for ID.
Part 3: Experimental Protocol (Self-Validating System)

To achieve the "Validated Sample" results shown above, follow this protocol. This workflow is designed to self-correct for common errors.

Step 1: Sample Preparation (The Purification Loop)
  • Recrystallization: Dissolve crude solid in minimal hot Ethanol. Cool slowly to 4°C.

  • Washing: Filter and wash with cold n-Hexane (removes organic impurities but not salts).

  • Desalting (Crucial): If NaBH₄ was used, wash the organic layer with water before crystallization to remove inorganic salts.

Step 2: The Drying Regime
  • Equipment: Abderhalden pistol or High-Vacuum Oven.

  • Conditions: 60°C at <1 mbar for 12 hours.

  • Validation: Run a TGA (Thermogravimetric Analysis) or simply check MP; if MP is sharp (approx 128-130°C), the solvent is likely gone.

Step 3: The Analysis (Combustion)
  • Instrument: Flash 2000 or Elementar vario MICRO cube.

  • Oxidation: 950°C - 1000°C (Ensure complete combustion of the aromatic ring).

  • Carrier Gas: Helium (High purity 99.999%).

  • Weighing: Use a microbalance (±0.001 mg). Weigh 2.0 – 3.0 mg of sample in tin capsules.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic required to validate 2-{[(3-Methoxyphenyl)amino]methyl}phenol, specifically addressing the "Pass/Fail" nodes.

EA_Validation_Flow Start Crude Synthesis Product (Reduced Schiff Base) Purification Purification: Recrystallization (EtOH) + H2O Wash Start->Purification Drying Drying Protocol: 60°C, High Vac, 24h Purification->Drying Analysis CHN Combustion Analysis Drying->Analysis CheckC Check %Carbon (Target: 73.34 ± 0.4%) Analysis->CheckC CheckH Check %Hydrogen (Target: 6.59 ± 0.4%) CheckC->CheckH Within Range Fail_LowC FAIL: Low %C (Inorganic Salts / Water) CheckC->Fail_LowC < 72.9% Pass PASS: Publish / Release Batch CheckH->Pass Within Range Fail_HighH FAIL: High %H (Trapped Solvent) CheckH->Fail_HighH > 6.99% Action_Resalt Action: Re-wash with Water (Remove NaBH4 salts) Fail_LowC->Action_Resalt Action_Redry Action: Increase Drying Temp (+10°C) Fail_HighH->Action_Redry Action_Resalt->Purification Action_Redry->Drying

Figure 1: Iterative validation workflow for 2-{[(3-Methoxyphenyl)amino]methyl}phenol, highlighting the corrective loops for common failures (Solvent entrapment vs. Inorganic contamination).

References
  • ACS Publications. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. American Chemical Society. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Exeter Analytical. (2009).[3] Using CHN Microanalysis To Determine Sample Purity.[3][4] Chemical Online. [Link]

  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds. Atlantis Press. [Link]

Sources

Structural comparison of 2-{[(3-Methoxyphenyl)amino]methyl}phenol and its Schiff base precursor

[1]

Executive Summary

This guide analyzes the transformation of the rigid, conjugated Schiff base (E)-2-((3-methoxyphenylimino)methyl)phenol into its flexible, chemically stable derivative 2-{[(3-Methoxyphenyl)amino]methyl}phenol .[1]

For drug development and ligand design, this transition represents a shift from a planar, hydrolytically labile system dominated by intramolecular hydrogen bonding, to a non-planar, flexible scaffold capable of diverse intermolecular interactions.[1] The following sections detail the synthesis logic, spectroscopic signatures, and physicochemical performance of both species.

Part 1: Synthesis & Transformation Logic

The conversion is a two-step reductive amination.[1] The structural integrity of the final product depends heavily on the complete saturation of the azomethine (

Mechanism of Action[1][2][3]
  • Condensation (Precursor Formation): Salicylaldehyde reacts with 3-methoxyaniline.[1] The nucleophilic amine attacks the carbonyl carbon, followed by dehydration to form the thermodynamic Schiff Base .[2] This molecule exists in a delicate equilibrium between the enol-imine and keto-amine tautomers, stabilized by a pseudo-aromatic chelate ring.[1]

  • Reduction (Product Formation): Sodium borohydride (

    
    ) acts as a hydride source, attacking the electrophilic carbon of the imine. This breaks the conjugation, permanently locking the molecule into the Reduced Amine  state.
    
Pathway Visualization

SynthesisPathwayReactantsSalicylaldehyde+3-MethoxyanilineSchiffBasePRECURSOR (Imine)(E)-2-((3-methoxyphenylimino)methyl)phenol[Rigid / Conjugated]Reactants->SchiffBase-H2O(Condensation)TransitionReduction(NaBH4 / MeOH)SchiffBase->TransitionHydride AttackProductTARGET (Amine)2-{[(3-Methoxyphenyl)amino]methyl}phenol[Flexible / Stable]Transition->ProductSaturation

Figure 1: Synthetic pathway illustrating the transition from the conjugated precursor to the reduced target molecule.[1]

Part 2: Structural Characterization (The Core)[5]

The distinct performance of these two molecules stems from their crystallographic and spectroscopic differences.

Crystallographic Architecture
  • The Precursor (Schiff Base):

    • Planarity: The molecule is largely planar due to the conjugated

      
      -system extending from the phenol ring across the 
      
      
      bond to the aniline ring.
    • H-Bonding: Features a hallmark Intramolecular Hydrogen Bond (

      
      ).[1][3] This creates a locked six-membered ring (
      
      
      motif), effectively "hiding" the phenolic proton and reducing polarity.[1]
    • Tautomerism: In the solid state, salicylaldehyde derivatives often exhibit thermochromism or photochromism due to proton transfer between the phenolic oxygen and the imine nitrogen (Enol-Imine

      
       Keto-Amine).
      
  • The Product (Reduced Amine):

    • Flexibility: The reduction converts the

      
       imine carbon to an 
      
      
      methylene bridge (
      
      
      ).[1] This acts as a hinge, allowing the two aromatic rings to rotate freely relative to each other. The molecule loses planarity.[4]
    • H-Bonding: The rigid intramolecular lock is broken.[1] The phenolic

      
       and the new secondary amine 
      
      
      are now free to engage in Intermolecular Hydrogen Bonding , often leading to dimer formation or polymeric chains in the crystal lattice.[1]
Spectroscopic Signatures

The following table summarizes the diagnostic signals required to validate the transformation.

FeaturePrecursor (Schiff Base)Target (Reduced Amine)Structural Implication
IR: C=N Stretch Strong peak @ 1610–1630 cm⁻¹ Absent Loss of double bond character.[1]
IR: N-H Stretch Absent (buried or weak)Sharp/Broad @ 3300–3400 cm⁻¹ Formation of secondary amine.[1]
¹H NMR: Azomethine Singlet @ 8.5–9.0 ppm (

)
Absent Conversion of methine to methylene.[1]
¹H NMR: Methylene AbsentSinglet/Doublet @ 4.2–4.5 ppm Appearance of

bridge.[1]
¹H NMR: Phenolic OH Downfield @ 12.0–13.5 ppm Upfield shift (variable)Loss of strong intramolecular chelation.[1]
Color Yellow / OrangeColorless / Pale YellowDisruption of extended conjugation.

Part 3: Physicochemical Performance[1]

Stability & Hydrolysis[1]
  • Schiff Base: Susceptible to hydrolysis in acidic aqueous environments.[1] The reaction is reversible; in the presence of water and acid, it can revert to the aldehyde and aniline. This makes it a poor candidate for oral drug delivery systems requiring stability in gastric pH.[1]

  • Reduced Amine: Chemically robust.[1] The

    
     single bond is resistant to hydrolysis. This molecule is preferred for biological assays where compound integrity over time is critical.[1]
    
Ligand Behavior (Chelation)[1]
  • Schiff Base: Acts as a rigid bidentate ligand (NO donor).[1] It forces metal ions into specific geometries (often square planar or octahedral) but has little conformational tolerance for varying metal ionic radii.[1]

  • Reduced Amine: Acts as a flexible bidentate ligand .[1] The methylene hinge allows the ligand to adapt to the "bite angle" requirements of different metals, often leading to more stable complexes with a wider range of transition metals (e.g., Cu(II), Zn(II)).[1]

Structural Logic Diagram

StructureComparisoncluster_0Precursor Propertiescluster_1Target PropertiesSB_Prop1Rigid PlanarityComparisonKey Differentiator:The Methylene Bridge (-CH2-)SB_Prop1->ComparisonSB_Prop2Hydrolytically UnstableSB_Prop3Intramolecular H-Bond(Locked S6 Ring)RA_Prop1Conformational FlexibilityRA_Prop1->ComparisonRA_Prop2Chemically StableRA_Prop3Intermolecular H-Bond(Network Forming)

Figure 2: Comparative analysis of physicochemical properties driven by the central linker.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Schiff Base Precursor

Objective: Condensation of Salicylaldehyde and 3-Methoxyaniline.

  • Preparation: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 3-methoxyaniline dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution will turn deep yellow/orange, indicating imine formation.

  • Crystallization: Allow the solution to cool to room temperature. If precipitation is slow, cool in an ice bath.[1]

  • Purification: Filter the solid precipitate. Wash with cold ethanol.[1] Recrystallize from hot ethanol to obtain pure yellow crystals.

    • Validation: Check melting point (typically sharp) and absence of Carbonyl peak in IR (~1660 cm⁻¹).[1]

Protocol B: Reduction to Target Amine

Objective: Selective reduction of the

  • Dissolution: Dissolve 5 mmol of the purified Schiff base (from Protocol A) in 30 mL of Methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (

    
    , 10-15 mmol) in small portions over 20 minutes.
    
    • Note: Excess borohydride is used to ensure completion.[1] Hydrogen gas will evolve; ensure venting.[1]

  • Reaction: Stir at room temperature for 2 hours. The yellow color should fade to colorless or pale yellow.

  • Quenching: Acidify the solution carefully with dilute Acetic Acid or HCl to pH 5–6 to decompose excess borohydride.

  • Extraction: Evaporate the methanol. Neutralize with

    
     solution and extract the organic product into Dichloromethane (DCM) or Ethyl Acetate.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.
    
    • Validation: Confirm appearance of NH peak in IR and Methylene doublet/singlet in NMR.

References

  • Suzuki, T., et al. (2003).[1] Photoinduced Intramolecular Hydrogen Atom Transfer of N-Salicylideneaniline in the Triplet State. Chemistry Letters. Link

  • Wozniak, K., et al. (1995).[1][5] Intramolecular hydrogen bonding in N-salicylideneanilines.[1][6][3][5] X-ray diffraction and solid-state NMR studies. Journal of the Chemical Society, Faraday Transactions.[5] Link[1]

  • Hetmańczyk, Ł., et al. (2021).[1][7] Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline. Molecules. Link

  • PubChem. (2025).[1] 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol (Analogue Data). National Library of Medicine.[1][8] Link[1]

  • Al-Douh, M.H., et al. (2008).[1] 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline.[1] Acta Crystallographica Section E. Link[1]

A Comparative Guide to the Electrochemical Behavior of 2-{[(3-Methoxyphenyl)amino]methyl}phenol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, Schiff base ligands and their metal complexes stand out for their versatile applications, spanning from catalysis to medicinal chemistry.[1] Among these, 2-{[(3-Methoxyphenyl)amino]methyl}phenol and its derivatives have garnered significant interest due to the combined electronic effects of the phenol and methoxy groups, which can be finely tuned through complexation with various transition metals. This guide provides an in-depth, comparative analysis of the electrochemical behavior of this ligand and its metal complexes, offering insights into their redox properties and potential applications.

The Ligand: 2-{[(3-Methoxyphenyl)amino]methyl}phenol - An Electrochemical Overview

The electrochemical signature of a Schiff base ligand is the foundation upon which the properties of its metal complexes are built. The 2-{[(3-Methoxyphenyl)amino]methyl}phenol ligand, synthesized from the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and 3-methoxyaniline, possesses key functional groups that dictate its redox activity. The phenolic hydroxyl group (-OH) is susceptible to oxidation, while the imine group (-C=N-) can undergo reduction.[2] The presence of the electron-donating methoxy group (-OCH3) on the aniline ring influences the electron density of the system, thereby affecting the potentials at which these redox processes occur.

The electrochemical behavior of this ligand is best understood through cyclic voltammetry (CV), a powerful technique for probing redox reactions.[2] A typical cyclic voltammogram for a related Schiff base ligand, derived from 2,2'-bis(p-methoxyphenylamine) and salicylaldehyde, shows an irreversible oxidation process attributed to the phenolic hydroxyl group.[3] This irreversibility suggests that the oxidation product is unstable and may undergo subsequent chemical reactions.

The Influence of Metal Coordination: A Comparative Analysis

The coordination of a metal ion to the 2-{[(3-Methoxyphenyl)amino]methyl}phenol ligand dramatically alters its electrochemical properties. The metal center introduces new redox states and can modify the redox potentials of the ligand-centered processes. Here, we compare the electrochemical behavior of complexes with manganese (Mn), copper (Cu), and nickel (Ni), drawing upon experimental data from closely related analogues.

Manganese (Mn) Complexes

Manganese is known for its accessibility to multiple oxidation states, making its complexes electrochemically rich. In a Mn(II) complex with a Schiff base ligand analogous to our topic compound, cyclic voltammetry reveals two distinct oxidation processes.[3] The first is a nearly reversible one-electron oxidation corresponding to the Mn(II)/Mn(III) couple. The second, irreversible wave at a higher potential is attributed to the oxidation of the ligand itself.[3] This demonstrates that the Mn(II) center is more easily oxidized than the phenolic group of the ligand.

The electrochemical behavior of a manganese(II) complex with a thiophenyl-2-carboxylic acid and triethanolamine ligand system has also been investigated, showing a nonreversible electrochemical reaction.[4] This highlights that the nature of the entire ligand framework significantly influences the redox properties of the manganese center.

Copper (Cu) Complexes

Copper complexes are widely studied for their catalytic and biological activities, which are often linked to the Cu(II)/Cu(I) redox couple. For a Cu(II) complex with a Schiff base ligand similar to 2-{[(3-Methoxyphenyl)amino]methyl}phenol, a single, irreversible oxidation process is observed in the cyclic voltammogram.[3] This process is attributed to the oxidation of the ligand, indicating that the Cu(II) center is more difficult to oxidize than the phenolic moiety in this particular coordination environment.

The redox potential of copper complexes is highly sensitive to the nature of the coordinating ligands. For instance, the reducing power of Cu(I) complexes increases with the number of coordination sites on the ligand.[5] Furthermore, the specific halide anion in the copper salt used for synthesis can also influence the redox potential of the resulting complex.[5] In a study of a Cu(II) complex with a Schiff base derived from a sulfa drug, a quasi-reversible redox process corresponding to the Cu(II)/Cu(I) couple was observed.[2]

Nickel (Ni) Complexes

Nickel(II) Schiff base complexes are of interest for their catalytic applications and unique electronic properties. The electrochemical behavior of Ni(II) complexes is often characterized by the Ni(II)/Ni(I) and/or Ni(II)/Ni(III) redox couples. In a study of Ni(II) complexes with β-diketiminate ligands, which share some structural similarities with Schiff bases, one-electron oxidation was found to be ligand-centered, while one-electron reduction was metal-centered, leading to a Ni(I) species.[6]

The reduction potential of Ni(II) Schiff base complexes can be significantly shifted by the presence of other "redox innocent" metal ions.[7] This highlights the sensitivity of the nickel center's electronic environment to its surroundings.

Comparative Electrochemical Data

To provide a quantitative comparison, the following table summarizes the cyclic voltammetry data for a Schiff base ligand analogous to 2-{[(3-Methoxyphenyl)amino]methyl}phenol and its Mn(II) and Cu(II) complexes.

CompoundAnodic Peak Potential (Epa, V)Cathodic Peak Potential (Epc, V)Peak Separation (ΔEp, mV)Redox CoupleReversibility
Ligand 0.985--Ligand OxidationIrreversible
Mn Complex 0.5800.495110Mn(II)/Mn(III)Nearly Reversible
0.895--Ligand OxidationIrreversible
Cu Complex 0.830--Ligand OxidationIrreversible

Data adapted from a study on a closely related Schiff base ligand derived from 2,2'-bis(p-methoxyphenylamine) and salicylaldehyde.[3]

Experimental Methodologies

The synthesis and electrochemical analysis of these complexes follow established protocols.

Synthesis of 2-{[(3-Methoxyphenyl)amino]methyl}phenol

The Schiff base ligand is typically synthesized via the condensation reaction of 2-hydroxybenzaldehyde with 3-methoxyaniline in an alcoholic solvent.[8]

Step-by-Step Protocol:

  • Dissolve equimolar amounts of 2-hydroxybenzaldehyde and 3-methoxyaniline in ethanol.

  • Reflux the mixture for a specified period, often with catalytic amounts of acid or base.

  • Cool the reaction mixture to allow for the precipitation of the Schiff base.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain pure crystals.

Synthesis of Metal Complexes

The metal complexes are generally prepared by reacting the Schiff base ligand with a corresponding metal salt (e.g., MnCl₂, Cu(OAc)₂, NiCl₂) in a suitable solvent.[2]

Step-by-Step Protocol:

  • Dissolve the Schiff base ligand in a suitable solvent, such as ethanol or methanol.

  • Add a solution of the metal salt in the same or a compatible solvent to the ligand solution, typically in a 2:1 ligand-to-metal molar ratio for bidentate ligands.

  • Reflux the reaction mixture for several hours.

  • Cool the solution to induce precipitation of the metal complex.

  • Filter, wash, and dry the resulting solid complex.

Cyclic Voltammetry

Electrochemical measurements are performed using a three-electrode system in a suitable solvent containing a supporting electrolyte.[2][3]

Experimental Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Solvent: Acetonitrile, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

Workflow Diagram:

Cyclic Voltammetry Workflow cluster_preparation Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Ligand Dissolve Ligand/Complex in Solvent Electrolyte Add Supporting Electrolyte Ligand->Electrolyte Electrodes Assemble Three-Electrode Cell (WE, RE, CE) Electrolyte->Electrodes Transfer Solution Deoxygenate Deoxygenate with Inert Gas (N2 or Ar) Electrodes->Deoxygenate Potentiostat Connect to Potentiostat Deoxygenate->Potentiostat Scan Apply Potential Scan and Record Current Potentiostat->Scan Voltammogram Generate Cyclic Voltammogram Scan->Voltammogram Parameters Determine Epa, Epc, ΔEp Voltammogram->Parameters

Caption: Workflow for cyclic voltammetry analysis.

Structure-Activity Relationships and Mechanistic Insights

The observed electrochemical behavior is intrinsically linked to the electronic structure of the complexes.

  • Ligand-Centered vs. Metal-Centered Redox Processes: The relative ease of oxidation/reduction of the metal center versus the ligand determines the nature of the primary redox event. In the case of the Mn(II) complex, the metal is more readily oxidized, while for the Cu(II) complex, the ligand is more susceptible to oxidation.[3] This is a critical consideration in designing complexes for specific applications, such as catalysis where metal-centered redox activity is often desired.

  • Effect of the Methoxy Group: The electron-donating methoxy group on the aniline ring increases the electron density on the imine nitrogen and the aromatic system. This generally makes oxidation easier (occurs at a less positive potential) and reduction more difficult (occurs at a more negative potential).

  • Influence of the Metal Ion: The nature of the metal ion has a profound impact on the electrochemical behavior. The different d-orbital energies and coordination geometries of Mn, Cu, and Ni result in distinct redox potentials for the metal-centered processes.

General Structure of the Metal Complexes:

Complex Structure cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M O1 O M->O1 Coordination Bond N1 N M->N1 O2 O M->O2 N2 N M->N2 P1 Phenol Ring A1 Aniline Ring (with OCH3) P2 Phenol Ring A2 Aniline Ring (with OCH3)

Caption: General coordination of the Schiff base to a metal center.

Conclusion and Future Directions

The electrochemical behavior of 2-{[(3-Methoxyphenyl)amino]methyl}phenol complexes is a rich area of study with significant implications for various scientific fields. The interplay between the ligand's electronic properties and the nature of the coordinated metal ion allows for the fine-tuning of their redox potentials. The comparative data presented here, based on closely related systems, demonstrate that Mn complexes of this ligand are more likely to exhibit metal-centered oxidation, whereas Cu complexes may favor ligand-centered oxidation.

Future research should focus on obtaining detailed electrochemical data for a wider range of metal complexes with the specific 2-{[(3-Methoxyphenyl)amino]methyl}phenol ligand. This would enable a more precise and comprehensive comparison. Furthermore, correlating the electrochemical properties with catalytic activity, antioxidant potential, and other functional applications will be crucial for the rational design of new and improved Schiff base metal complexes for targeted applications in drug development and materials science.

References

  • Queiroz, A. C., & de Oliveira, M. F. (2019). Electrochemical Sensors Containing Schiff Bases and their Transition Metal Complexes to Detect Analytes of Forensic, Pharmaceutical and Environmental Interest. A Review. Current Analytical Chemistry, 15(5), 514-539.
  • Qiu, J., Matyjaszewski, K., Thouin, L., & Amatore, C. (2000). Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization. Macromolecular Chemistry and Physics, 201(1), 1625-1631.
  • Wang, C., Li, H., Wang, Y., & Yang, Z. (2003). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 8(5), 437-443.
  • Sharma, K., Singh, R. V., & Fahmi, N. (2022). Electrochemical studies of Cu (II) complex of a novel Schiff base derived from sulfa drug. Journal of Chemical Society, 10(5), 77-85.
  • Karabörk, M., & Dal, H. (2015). Synthesis, characterization, electrochemical behavior, molecular simulation studies and in vitro toxicity assessment of new metal Schiff base complexes derived from 3-methoxy-2-hydroxy-benzaldehyde and allylamine. Journal of Molecular Structure, 1099, 431-441.
  • The structures and cyclic voltammetry of three copper(II) complexes derived from bulky ortho-hydroxy Schiff bases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Milosavljevic, V., Tzani, A., & Mourtzinos, I. (2016). Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode. International journal of electrochemical science, 11, 2626-2638.
  • Comparison of the Electrochemical Properties of Two Structurally Different Novel bis-Schiff Bases. (2015). International Journal of Electrochemical Science, 10, 63-76.
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023). ACS Omega, 8(15), 13865-13885.
  • Electrochemical study of the Mn(II/III) oxidation of tris(polypyridine)manganese(II) complexes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Das, R., Saxena, A., Saxena, S., & Khan, G. (2015). Electrochemical study of some Schiff base by cyclic voltammetry and its metal complex - DNA interaction study by UV-visible spectroscopy. Journal of Advances in Chemistry, 11(11), 3845-3850.
  • Redox chemistry of nickel(II) complexes supported by a series of noninnocent β-diketiminate ligands. (2014). Inorganic Chemistry, 53(13), 6645-6656.
  • Shift of the reduction potential of nickel(ii) Schiff base complexes in the presence of redox innocent metal ions. (2018). Dalton Transactions, 47(3), 896-907.
  • Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode. (2016). International Journal of Electrochemical Science, 11, 2626-2638.
  • Redox properties of thiolate-bridged binuclear nickel(II) complexes and correlation of their electronic spectra. (1991). Transition Metal Chemistry, 16(5), 524-526.
  • AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II)
  • Evaluation of Corrosion Inhibition Potential of Schiff Bases Derived from 2-Hydroxybenzaldehyde on Mild Steel in 1M HCl Solution. (2023). Journal of the Chemical Society of Nigeria, 48(5).
  • Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. (2012). Der Pharma Chemica, 4(3), 1076-1082.
  • Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4-methoxyphenylimino)methyl)phenol. (2021).
  • Trinuclear Ni(II) Complex with Rare Deprotonation of the Bridging Oxamate and Imino Nitroxide Radical as Blocking Ligand. (2025). Preprints.org.
  • Magnetic, thermal and spectral properties of Ni(II) 2,3- , 3,5- and 2,6-dimethoxybenzoates. (2001). Journal of Thermal Analysis and Calorimetry, 65(2), 529-536.

Sources

Safety Operating Guide

2-{[(3-Methoxyphenyl)amino]methyl}phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-{[(3-Methoxyphenyl)amino]methyl}phenol Content Type: Operational Laboratory Safety Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Summary & Operational Directive

2-{[(3-Methoxyphenyl)amino]methyl}phenol is a reduced Schiff base derivative containing both a phenolic moiety and a secondary amine. Due to the synergistic toxicity of aminophenols and the environmental persistence of anisole derivatives, this compound must be managed as Hazardous Chemical Waste .

Core Disposal Directive: The only acceptable disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal sewage systems, treated with bleach (which may form chloramines/chlorophenols), or disposed of in general refuse.[1]

Hazard Characterization (SAR Analysis)

As a Senior Application Scientist, I must infer the specific hazard profile based on Structure-Activity Relationships (SAR) where specific SDS data for this exact research intermediate is limited.

Functional GroupAssociated RiskOperational Implication
Phenol Moiety Systemic toxicity; Skin corrosion/irritation; Rapid absorption.[1]Do not touch. Double-glove policy is mandatory.
Secondary Amine Caustic; Sensitizer; Incompatible with oxidizers.Segregate from nitric acid and peroxides to prevent hypergolic reactions.
Anisole Group Aquatic toxicity; Environmental persistence.[2]Zero-discharge policy. All rinsate must be collected.[2]

Transport Classification (derived from Aminophenol analogs):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (or Aminophenols, solid, n.o.s.)

  • UN Number: UN 2811 or UN 2512

  • Hazard Class: 6.1 (Toxic)[3]

  • Packing Group: III

Pre-Disposal Assessment & Segregation

Before handling the waste, characterize the stream to ensure chemical compatibility.[1][4]

Incompatibility Alert:

  • Oxidizers: Contact with strong oxidizers (e.g., concentrated Nitric Acid, Permanganates) can cause immediate ignition or explosion due to the electron-rich amine/phenol rings.[1]

  • Acids: Mixing with strong acids will generate heat (exothermic protonation) but is generally safe if controlled. However, avoid mixing in waste containers to prevent pressure buildup.[1]

PPE Protocol:

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum 5 mil thickness). For spill cleanup, use Silver Shield/4H laminate gloves for breakthrough resistance.[1]

  • Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid substance into a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: 2-{[(3-Methoxyphenyl)amino]methyl}phenol[1]

    • Hazard Checkbox:Toxic , Irritant .[1]

  • Secondary Containment: Place the primary jar into a clear, sealable plastic bag (4 mil polyethylene) to prevent surface contamination of the outer container.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Segregation: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.[1]

    • Incompatible: Aqueous oxidizing solutions.[5]

  • pH Check: If the solution is aqueous, ensure pH is between 5 and 9. If highly acidic/basic, neutralize cautiously before adding to the main waste carboy to prevent container degradation.[1]

  • Collection: Pour into the "Organic Waste - Toxic" carboy.

  • Rinsing: Triple-rinse the original reaction vessel with a compatible solvent (e.g., acetone). Add all rinsate to the waste container. Do not pour rinsate down the drain.

Emergency Spill Procedures

If a spill occurs, immediate action is required to prevent exposure and environmental release.[1][6]

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don chemical resistant gloves (Silver Shield recommended) and goggles.

  • Contain: Surround the spill with absorbent pillows or inert material (vermiculite/sand). Do not use paper towels for large spills (combustible).

  • Collect: Scoop the contaminated absorbent into a dedicated waste pail.

  • Decontaminate: Wash the surface with a dilute surfactant (soap) solution. Collect this wash water as hazardous waste.[5]

Visualized Decision Logic

The following flowchart illustrates the critical decision-making process for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-{[(3-Methoxyphenyl)amino]methyl}phenol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPkg Package in HDPE/Glass Jar (Double Bag) Solid->SolidPkg LiquidSeg Check Solvent Compatibility (No Oxidizers!) Liquid->LiquidSeg Label Label: 'Hazardous Waste - Toxic' UN 2811 / UN 2512 SolidPkg->Label LiquidPkg Pour into 'Organic Toxic' Waste Carboy LiquidSeg->LiquidPkg Compatible LiquidPkg->Label Storage Store in Satellite Accumulation Area (Secondary Containment) Label->Storage Final Transfer to EHS / Incineration Storage->Final

Figure 1: Operational decision tree for the segregation and packaging of aminophenol derivative waste.

References

  • Fisher Scientific. (2010). Safety Data Sheet: 2-Aminophenol. Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aminophenols. Retrieved from

  • Santa Cruz Biotechnology. (2010). Safety Data Sheet: 3-Aminophenol. Retrieved from

  • US EPA. (2024). Hazardous Waste Codes & Lists. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 4-amino-2-{[(3-hydroxyphenyl)amino]methyl}phenol Structure & Data. Retrieved from

Sources

Personal protective equipment for handling 2-{[(3-Methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an operational safety and handling framework for 2-{[(3-Methoxyphenyl)amino]methyl}phenol (CAS 90383-17-8).

As a research-grade intermediate containing both phenolic and aniline functionalities, this compound presents a complex hazard profile requiring specific containment strategies beyond standard organic synthesis protocols.

Chemical Identity & Hazard Profiling

Compound: 2-{[(3-Methoxyphenyl)amino]methyl}phenol CAS Number: 90383-17-8 Structure Analysis: This molecule is a Mannich base derivative, structurally comprising:

  • Phenol Moiety: Ortho-substituted. Imparts potential for corrosivity, rapid dermal absorption, and systemic toxicity.

  • Secondary Amine Linker: Increases basicity and potential for sensitization.

  • m-Anisidine (3-Methoxyaniline) Substructure: Associated with methemoglobinemia (blood toxicity) and specific organ damage upon chronic exposure.

Operational Hazard Classification (Inferred):

  • Acute Toxicity (Dermal/Oral): High. Treat as toxic by absorption.

  • Skin/Eye Corrosion: Moderate to Severe. Phenolic hydroxyl groups can cause protein denaturation and necrosis.

  • Sensitization: High. Secondary aromatic amines are known sensitizers.

Risk Assessment & PPE Logic

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is derived from the permeation kinetics of the functional groups. Standard nitrile gloves often provide insufficient protection against phenolic compounds due to rapid breakthrough times.

PPE Selection Logic Diagram

The following decision tree illustrates the scientific rationale for the recommended PPE.

PPE_Logic Chemical 2-{[(3-Methoxyphenyl) amino]methyl}phenol Hazards Hazards: 1. Phenolic Absorption 2. Amine Sensitization Chemical->Hazards Task_Solid Task: Solid Handling (Weighing/Transfer) Hazards->Task_Solid Task_Soln Task: Solution Prep (>10mM in DMSO/MeOH) Hazards->Task_Soln Glove_Solid Gloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil) Change every 15 mins Task_Solid->Glove_Solid Resp Respiratory: Fume Hood (Primary) N95/P100 (Backup) Task_Solid->Resp Glove_Soln Gloves: Laminate/Barrier (Ansell Silver Shield) OR Double Nitrile + Immediate Change Task_Soln->Glove_Soln Task_Soln->Resp Skin Skin: Tyvek Sleeves or Chem-Resistant Apron Task_Soln->Skin

Figure 1: PPE Decision Matrix based on task and chemical state.

Recommended PPE Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Solid) Double Nitrile (Powder-free) Total thickness >9 mil.Solids have low permeation rates. Double layering creates a tortuous path, delaying breakthrough.
Hand (Solution) Laminate (e.g., Silver Shield) Alternative: Viton/Butyl.Phenols and organic solvents (DMSO) permeate nitrile rapidly (<10 mins). Laminates offer >480 min breakthrough protection.
Eye/Face Chemical Goggles (Not Safety Glasses)Phenolic compounds can cause irreversible corneal opacity. A seal is required to prevent vapor/dust entry.
Respiratory Fume Hood (Face Velocity: 100 fpm) Engineering controls are superior to respirators. Use P100 only if hood access is impossible.
Body Lab Coat + Tyvek Apron Cotton lab coats absorb phenols, keeping them against the skin. An impervious apron prevents this "poultice effect."

Operational Protocols

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust or surface contamination.

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Pre-moisten a paper towel with a compatible solvent (e.g., Ethanol) and place it next to the balance to trap stray particles.

  • Weighing:

    • Use an anti-static gun if the powder is static-prone.

    • Do not use a spatula directly into the stock bottle. Transfer powder to a weighing boat, then to the vial.

  • Solubilization:

    • Add solvent (DMSO is recommended for stability) immediately after solid transfer to minimize dust potential.

    • Cap tightly and vortex inside the hood.

  • Decontamination:

    • Wipe the balance area with a soap/water solution followed by ethanol. Discard wipes as hazardous waste.

Protocol B: Emergency Spill Response

Objective: Neutralize and contain a spill while preventing personnel exposure.[1]

Critical Note: Do not use water initially on a large phenol-derivative spill; it spreads the chemical and increases the surface area for absorption.

Spill_Response Start Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Start->Isolate Assess 2. Assess State Isolate->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid Action_Solid 3. Cover with wet paper towel (prevents dust) Solid->Action_Solid Action_Liquid 3. Apply Absorbent (Vermiculite/Sand) Liquid->Action_Liquid Clean 4. Double Bag & Label (Hazardous Waste) Action_Solid->Clean Action_Liquid->Clean Decon 5. Wash Surface (Soap + Water) Clean->Decon

Figure 2: Step-by-step spill response workflow.

First Aid Specifics (The "PEG" Rule)

Because this compound contains a phenol moiety, standard water flushing may be insufficient for skin exposure.

  • Skin Contact:

    • Immediate Action: If available, swab the area with Polyethylene Glycol 300 or 400 (PEG 300/400) or a mixture of PEG and Methylated Spirits (70:30). Phenols are highly soluble in PEG, which safely extracts them from the skin pores.

    • Secondary Action: Flush with copious water for >15 minutes only after PEG application or if PEG is unavailable.

  • Eye Contact: Flush immediately with water or saline for 15 minutes. Do not use PEG in eyes.

Waste Disposal

Segregate waste based on the chemical's reactivity profile.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Toxic Solid - Phenolic Derivative."
Liquid Waste Stock solutions, rinsate.Collect in "Non-Halogenated Organic" waste containers (unless halogenated solvents were used).
Sharps Contaminated needles/syringes.Immediate disposal in rigid sharps container. Do not recap.

References

  • Chemicalbridge. (n.d.). 2-(((3-Methoxyphenyl)amino)methyl)phenol Product Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.